4-Hydroxy-3-nitropyridine N-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-3-nitropyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5-1-2-6(9)3-4(5)7(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIJYPHBWUDRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285384 | |
| Record name | 4-Hydroxy-3-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31872-57-8 | |
| Record name | 31872-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-3-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-3-nitropyridine N-oxide, a valuable intermediate in the development of novel therapeutics. This document outlines the multi-step synthesis, beginning with the nitration of pyridine N-oxide to form the key intermediate, 4-nitropyridine N-oxide, followed by its subsequent conversion to the target molecule. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are provided to support researchers in their synthetic endeavors.
Core Synthesis Strategy
The synthesis of this compound is primarily achieved through a two-step process. The first step involves the electrophilic nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide. This intermediate is then subjected to a reaction with acetic anhydride, which results in the formation of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Pyridine N-oxide | C₅H₅NO | 95.10 | 61-64 | White to off-white crystalline solid |
| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | 140.09 | 159-162 | Pale yellow to yellow crystalline solid[1] |
| This compound | C₅H₄N₂O₄ | 156.09 | ~280 (with decomposition)[2] | Yellow crystalline powder |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Synthesis of 4-Nitropyridine N-oxide | Pyridine N-oxide, Fuming HNO₃, Concentrated H₂SO₄ | - | 125-130 | 3 | ~42[3] |
| Synthesis of this compound | 4-Nitropyridine N-oxide, Acetic Anhydride | Acetic Anhydride | Not specified | Not specified | Not specified |
Experimental Protocols
Step 1: Synthesis of 4-Nitropyridine N-oxide
This protocol is adapted from established methods for the nitration of pyridine N-oxide.[3]
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming nitric acid (12 mL, 0.29 mol)
-
Concentrated sulfuric acid (30 mL, 0.56 mol)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Equipment:
-
100 mL three-neck flask
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker (1 L)
-
Büchner funnel and suction flask
-
Rotary evaporator
-
Desiccator
Procedure:
-
Preparation of the Nitrating Mixture: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 30 mL of concentrated sulfuric acid. Cool the flask in an ice bath and slowly add 12 mL of fuming nitric acid with continuous stirring. Allow the mixture to reach room temperature (20 °C).
-
Reaction Setup: Assemble a 100 mL three-neck flask with a reflux condenser, an internal thermometer, an addition funnel, and a magnetic stir bar. Connect the top of the reflux condenser to a gas trap containing a sodium hydroxide solution to neutralize any nitrous fumes produced.
-
Nitration: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60 °C. Transfer the prepared nitrating mixture to the addition funnel and add it dropwise to the stirred pyridine N-oxide solution over 30 minutes. The internal temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto 150 g of crushed ice in a 1 L beaker. Slowly and cautiously neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until the pH is between 7 and 8. A yellow solid will precipitate.
-
Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration through a Büchner funnel and wash it with cold water. To remove inorganic salts, suspend the crude product in acetone, stir, and filter to separate the insoluble salts. The acetone filtrate is then concentrated under reduced pressure using a rotary evaporator. The resulting yellow solid is dried in a desiccator.
-
Recrystallization (Optional): The product can be further purified by recrystallization from acetone.[3]
Expected Yield: Approximately 5.87 g (41.9 mmol, 42%).[3] Melting Point: 157 °C.[3]
Step 2: Synthesis of this compound
Materials:
-
4-Nitropyridine N-oxide
-
Acetic anhydride
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure (Reconstructed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-nitropyridine N-oxide in acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended). The reaction of 4-nitropyridine-N-oxide with acetic anhydride is reported to form 4-hydroxypyridine-N-oxide along with 4-hydroxy-3-nitropyridine-N-oxide.[4]
-
Work-up and Isolation: After cooling the reaction mixture, the acetic anhydride is carefully removed under reduced pressure. The residue would then be subjected to a purification process, likely involving crystallization or column chromatography, to isolate this compound from the co-product and any unreacted starting material.
-
Purification: Recrystallization from a suitable solvent would be a probable method for purification.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Hydroxy-3-nitropyridine N-oxide. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Chemical Properties
This compound is a nitro-substituted heterocyclic N-oxide. Its chemical structure incorporates a pyridine N-oxide core, a hydroxyl group at the 4-position, and a nitro group at the 3-position. The presence of these functional groups imparts distinct electronic properties and reactivity to the molecule.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-Nitropyridine N-oxide |
| CAS Number | 31872-57-8[1] | 1124-33-0[2] |
| Molecular Formula | C₅H₄N₂O₄[1] | C₅H₄N₂O₃[2] |
| Molecular Weight | 156.09 g/mol [1] | 140.10 g/mol [2] |
| Appearance | - | Yellow to brown crystals or powder[3] |
| Melting Point | Not available | 159-162 °C[3] |
| pKa | Not available | -1.37±0.10 (Predicted)[3] |
| Solubility | Not available | Insoluble in water[3] |
Synthesis and Reactivity
The precursor, 4-nitropyridine N-oxide, is synthesized by the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[5][6]
Experimental Protocols
2.1.1. Synthesis of 4-Nitropyridine N-oxide (Precursor)
This protocol is adapted from established methods for the nitration of pyridine N-oxide.[5][6]
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
Nitration Reaction: Add pyridine N-oxide portion-wise to the nitrating mixture. After the addition is complete, the reaction mixture is heated.
-
Work-up: The reaction mixture is cooled and poured onto crushed ice. The resulting solution is neutralized with a saturated sodium carbonate solution until a yellow solid precipitates.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from acetone.
2.1.2. Proposed Synthesis of this compound
This proposed protocol is based on the known reaction of 4-nitropyridine N-oxide with acetic anhydride.[4]
Materials:
-
4-Nitropyridine N-oxide
-
Acetic anhydride
-
Water
-
Suitable solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction: 4-Nitropyridine N-oxide is heated with acetic anhydride. The reaction likely proceeds through an initial acetylation of the N-oxide oxygen, followed by rearrangement and subsequent nitration at the 3-position and hydrolysis of the acetoxy group.
-
Hydrolysis: After the initial reaction, water is added to the reaction mixture to hydrolyze the acetylated intermediate to the final hydroxyl product.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with a suitable organic solvent. The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product. Further purification may be achieved by recrystallization or column chromatography.
DOT Diagram: Proposed Synthesis of this compound
Spectroscopic Data (Predicted and Comparative)
Direct spectroscopic data for this compound is scarce. However, data for the related compound, 4-nitropyridine N-oxide, can be used for comparative purposes.
Table 2: Spectroscopic Data for 4-Nitropyridine N-oxide
| Technique | Data |
| ¹H NMR | Spectral data available, but specific shifts depend on the solvent and instrument. |
| ¹³C NMR | Spectral data available, but specific shifts depend on the solvent and instrument. |
| IR Spectroscopy | Characteristic peaks for N-O and NO₂ stretching are expected. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns can be observed. A common fragmentation is the loss of an oxygen atom from the N-oxide group. |
Biological Activity and Potential Signaling Pathways
While there is no specific information on the biological activity of this compound, related pyridine N-oxide derivatives have shown a range of biological effects, including antimicrobial and cytotoxic activities.[5][7]
4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa and an inhibitor of Na,K-ATPase activity.[3][5] Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making its inhibitors potential anti-infective agents.
DOT Diagram: Potential Biological Action of Pyridine N-oxide Derivatives
References
- 1. Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitropyridine N-oxide CAS#: 1124-33-0 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-Hydroxy-3-nitropyridine N-oxide (CAS 31872-57-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available technical data for 4-Hydroxy-3-nitropyridine N-oxide is limited. This guide summarizes the available information and provides context based on related compounds, particularly other nitropyridine N-oxides. Further experimental validation is necessary for any application.
Introduction
This compound is a heterocyclic compound belonging to the pyridine N-oxide family. The presence of both a hydroxyl and a nitro group on the pyridine N-oxide scaffold suggests its potential for diverse chemical reactivity and biological activity. Molecules within the pyridine N-oxide class are of significant interest in medicinal chemistry due to their varied biological properties, including antimicrobial and anticancer activities.[1] The N-oxide functionality can enhance water solubility and modulate the electronic properties of the pyridine ring, influencing its interactions with biological targets.[2][3]
Chemical and Physical Properties
Quantitative data for this compound is scarce. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 31872-57-8 | [4][5][6] |
| Molecular Formula | C₅H₄N₂O₄ | [4] |
| Molecular Weight | 156.098 g/mol | [4] |
| Melting Point | ca. 225 °C (decomposition) | [7] |
| Synonyms | 3-Nitropyridin-4-ol 1-oxide, 3-nitro-1-oxy-pyridin-4-ol, 3-nitro-4-pyridinol 1-oxide, 4-pyridinol, 3-nitro-, 1-oxide | [4] |
Synthesis and Characterization
Proposed Synthesis
-
N-Oxidation: The first step would be the oxidation of the pyridine nitrogen of 4-hydroxypyridine to form 4-hydroxypyridine N-oxide. This is commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2]
-
Nitration: The subsequent step would involve the regioselective nitration of the 4-hydroxypyridine N-oxide ring. The hydroxyl group is an activating group and directs electrophilic substitution to the ortho positions (positions 3 and 5). A mixture of fuming nitric acid and sulfuric acid is a common nitrating agent for pyridine N-oxides.[8]
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis and purification of this compound.
Characterization
Due to the lack of specific experimental spectra for this compound, researchers would need to perform standard structural characterization techniques upon synthesis. These would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the substitution pattern on the pyridine ring.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-oxide, hydroxyl, and nitro groups.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available. However, based on the activities of the closely related compound, 4-nitropyridine N-oxide, we can infer potential areas of interest for future research.
Antimicrobial Activity: Quorum Sensing Inhibition
4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[2][9] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. In many pathogenic bacteria, quorum sensing controls the expression of virulence factors.
The likely mechanism of action for 4-nitropyridine N-oxide is the inhibition of the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum sensing circuit.[2][9] By binding to LasR, the compound may prevent the binding of the natural autoinducer molecule, thereby disrupting the signaling cascade that leads to virulence factor production. It is plausible that this compound could exhibit similar activity.
The following diagram illustrates the potential mechanism of quorum sensing inhibition.
Caption: Hypothetical mechanism of quorum sensing inhibition by targeting the LasR receptor.
Enzyme Inhibition
4-Nitropyridine N-oxide has also been shown to inhibit Na,K-ATPase activity.[10] This enzyme is a crucial ion pump found in the plasma membrane of all animal cells. Its inhibition can lead to a range of cellular effects. This suggests that this compound could also be investigated for its potential as an enzyme inhibitor.
Experimental Protocols
As no specific experimental studies on this compound were found, this section provides a generalized protocol for evaluating the potential quorum sensing inhibitory activity of a novel compound, which could be adapted for the title compound.
General Protocol: Quorum Sensing Inhibition Assay (e.g., using a P. aeruginosa reporter strain)
-
Bacterial Strain: Utilize a P. aeruginosa reporter strain that expresses a reporter gene (e.g., lacZ or gfp) under the control of a quorum sensing-regulated promoter (e.g., the lasB promoter).
-
Culture Preparation: a. Grow the reporter strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking. b. The following day, dilute the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.02) in fresh medium.
-
Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions to create a range of test concentrations.
-
Assay Setup: a. In a 96-well microtiter plate, add the diluted bacterial culture to each well. b. Add the various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known quorum sensing inhibitor). c. Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).
-
Data Collection: a. Measure bacterial growth by reading the optical density at 600 nm (OD₆₀₀). b. Measure the reporter gene expression (e.g., fluorescence for GFP or colorimetric change for β-galactosidase activity).
-
Analysis: a. Normalize the reporter gene expression to bacterial growth to account for any effects on cell viability. b. Plot the normalized reporter activity against the compound concentration to determine the IC₅₀ (the concentration at which 50% of quorum sensing is inhibited).
Conclusion and Future Directions
This compound is a compound for which there is currently a significant lack of published research. The available data on its physical properties is minimal, and its biological activities have not been reported. Based on the known properties of related nitropyridine N-oxides, this compound warrants further investigation, particularly in the areas of antimicrobial and enzyme inhibitory research. Future work should focus on developing a reliable synthetic protocol, thoroughly characterizing the compound's physicochemical properties, and screening it for a range of biological activities. Such studies will be essential to determine its potential for applications in drug development and other scientific fields.
References
- 1. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dayang Chem (Hangzhou) Co.,Ltd. | Chemical-Suppliers [chemical-suppliers.eu]
- 4. rdchemicals.com [rdchemicals.com]
- 5. scbt.com [scbt.com]
- 6. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 7. 31872-57-8[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
In-depth Technical Guide: Spectroscopic Data of 4-Hydroxy-3-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Hydroxy-3-nitropyridine N-oxide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details available spectroscopic data, outlines relevant experimental protocols, and presents a logical workflow for its analysis.
Spectroscopic Data
At present, detailed, publicly available experimental spectroscopic data (NMR, IR, MS, UV-Vis) for this compound is limited. However, valuable insights can be drawn from the extensive data available for the closely related precursor, 4-nitropyridine N-oxide, and the known spectroscopic characteristics of N-oxide functional groups.
General Spectroscopic Characteristics of Pyridine N-Oxides
-
Infrared (IR) Spectroscopy: Pyridine N-oxides typically exhibit a strong vibration band for the N⁺-O⁻ bond in the region of 1200-1300 cm⁻¹. The presence of other functional groups, such as the nitro (NO₂) and hydroxyl (OH) groups in the target molecule, will also produce characteristic absorption bands. Specifically, the NO₂ group is expected to show symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The OH group will present a broad absorption band in the region of 3200-3600 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-oxide group generally causes a downfield shift in the ¹H and ¹³C NMR spectra for the adjacent protons and carbons in the pyridine ring compared to the parent pyridine.[1]
-
Mass Spectrometry (MS): The mass spectrum of a pyridine N-oxide typically shows a significant (M-16)⁺ ion, corresponding to the loss of an oxygen atom.
Spectroscopic Data of the Precursor: 4-Nitropyridine N-oxide
For comparative analysis, the following tables summarize the spectroscopic data for 4-nitropyridine N-oxide.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4-Nitropyridine N-oxide
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | 8.23 (d, J = 7.6 Hz, 2H), 8.13 (d, J = 7.6 Hz, 2H) (in CDCl₃)[2] |
| ¹³C | Data not readily available in summarized format |
Table 2: Key IR Absorptions for 4-Nitropyridine N-oxide
| Functional Group | Wavenumber (cm⁻¹) |
| N⁺-O⁻ Stretch | ~1250 - 1300 |
| NO₂ Asymmetric Stretch | ~1540 |
| NO₂ Symmetric Stretch | ~1350 |
Table 3: Mass Spectrometry Data for 4-Nitropyridine N-oxide
| Ion | m/z |
| [M]⁺ | 140 |
| [M-O]⁺ | 124 |
Table 4: UV-Vis Spectroscopic Data for 4-Nitropyridine N-oxide
| Solvent | λmax (nm) |
| Solvent Dependent | Broad absorption band |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 4-nitropyridine N-oxide with acetic anhydride. This reaction reportedly yields both 4-hydroxypyridine N-oxide and the target molecule, this compound.[1] A detailed, step-by-step protocol from the primary literature is essential for reproducible synthesis and is actively being sought.
Synthesis of the Precursor: 4-Nitropyridine N-oxide
The precursor, 4-nitropyridine N-oxide, can be synthesized via the nitration of pyridine N-oxide.
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure: [3]
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
Reaction: Heat pyridine N-oxide in a separate reaction flask. Slowly add the prepared nitrating mixture to the heated pyridine N-oxide solution. After the addition is complete, heat the reaction mixture at a higher temperature for several hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice. Carefully neutralize the mixture with a saturated sodium carbonate solution until a pH of 7-8 is reached.
-
Isolation and Purification: Collect the precipitated yellow solid by vacuum filtration. The crude product can be purified by recrystallization from acetone.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and analysis workflow for this compound.
References
Navigating the Spectroscopic Landscape of 4-Hydroxy-3-nitropyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-Hydroxy-3-nitropyridine N-oxide. Due to the limited availability of public domain experimental NMR data for this specific compound, this guide presents a comprehensive set of predicted ¹H and ¹³C NMR data. These predictions are derived from an in-depth analysis of substituent effects on the pyridine N-oxide scaffold, utilizing empirical data from closely related analogues. This document also outlines a general experimental protocol for the acquisition of NMR spectra for pyridine N-oxide derivatives and includes a visual representation of the predicted proton chemical shift relationships. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who are working with or anticipate synthesizing this and related compounds.
Introduction
This compound is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a hydroxyl group, a nitro group, and an N-oxide moiety on the pyridine ring creates a unique electronic environment, making NMR spectroscopy an essential tool for its structural elucidation and for monitoring its reactions. This guide aims to fill the current gap in publicly available experimental NMR data for this molecule by providing a robust, predicted dataset and a practical framework for its experimental verification.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent chemical shift (SCS) effects of the hydroxyl and nitro groups on a pyridine N-oxide core, drawing from spectral data of related compounds such as 4-nitropyridine N-oxide and 3-hydroxypyridine. The predictions are for a standard deuterated solvent such as DMSO-d₆, which is commonly used for polar, aromatic compounds.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Doublet | ~2-3 |
| H-5 | 7.4 - 7.6 | Doublet of Doublets | ~7-8, ~2-3 |
| H-6 | 8.2 - 8.4 | Doublet | ~7-8 |
| OH | 10.0 - 12.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 125 - 130 |
| C-4 | 155 - 160 |
| C-5 | 115 - 120 |
| C-6 | 138 - 143 |
Rationale for Predicted Chemical Shifts
The predicted chemical shifts are rationalized by considering the electronic effects of the substituents on the pyridine N-oxide ring:
-
N-Oxide Group: The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This generally shields the protons at the 2- and 6-positions and deshields the carbons at these positions.
-
Nitro Group (-NO₂): The nitro group at the 3-position is strongly electron-withdrawing through both resonance and induction. This will cause a significant downfield shift (deshielding) of the adjacent H-2 proton and C-2 and C-4 carbons.
-
Hydroxyl Group (-OH): The hydroxyl group at the 4-position is a strong electron-donating group through resonance. This will cause an upfield shift (shielding) of the protons and carbons at the ortho (3- and 5-) and para (2- and 6-) positions relative to a non-hydroxylated analogue. The presence of the N-oxide will modulate these effects.
The interplay of these effects leads to the predicted chemical shift ranges. For instance, the H-2 proton is predicted to be the most downfield due to the strong deshielding effect of the adjacent nitro group and the N-oxide functionality. Conversely, the H-5 proton is expected to be the most upfield of the aromatic protons due to the shielding effect of the hydroxyl group.
Experimental Protocol for NMR Spectroscopy
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra of pyridine N-oxide derivatives.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
4.2. NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
4.2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): A range of approximately 0 to 12 ppm is typically sufficient for pyridine derivatives.
4.2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, or more, depending on the sample concentration, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 0 to 180 ppm is standard for most organic molecules.
4.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of Predicted Proton Chemical Shift Relationships
The following diagram illustrates the predicted relative chemical shifts of the aromatic protons in this compound, based on the electronic environment created by the substituents.
Caption: Predicted relative ¹H NMR chemical shifts.
Conclusion
Spectroscopic Analysis of 4-Hydroxy-3-nitropyridine N-oxide: A Technical Guide
Introduction
4-Hydroxy-3-nitropyridine N-oxide is a heterocyclic aromatic compound with the molecular formula C₅H₄N₂O₃ and a molecular weight of approximately 140.1 g/mol .[1] As a derivative of pyridine N-oxide, it is of significant interest to researchers in medicinal chemistry and drug development due to the versatile chemical properties imparted by its N-oxide, hydroxyl, and nitro functional groups.[1] The N-oxide group, in particular, can enhance water solubility and modulate the electronic properties of the pyridine ring, making it a valuable scaffold in the synthesis of biologically active molecules.[1][2]
This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of this compound. Due to the limited availability of direct published spectra for this specific molecule, this guide synthesizes data from its well-studied isomer, 4-nitropyridine N-oxide, and established principles of spectroscopic analysis for N-oxides to present a predictive and comparative framework for its characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be complex, showing characteristic absorption bands for its hydroxyl, nitro, N-oxide, and aromatic ring structures.
Predicted IR Absorption Data
The presence of multiple functional groups leads to a distinct IR fingerprint. The key expected vibrational modes are summarized in the table below. These predictions are based on standard functional group absorption ranges and data from analogous compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Characteristics |
| O-H (Hydroxyl) | Stretching | 3200 - 3600 | Broad, strong band due to hydrogen bonding |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to weak, sharp peaks |
| NO₂ (Nitro) | Asymmetric Stretching | ~1550 | Strong |
| Aromatic C=C, C=N | Ring Stretching | 1400 - 1600 | Multiple medium to strong bands |
| NO₂ (Nitro) | Symmetric Stretching | ~1350 | Strong |
| N-O (N-oxide) | Stretching | 1200 - 1300 | Strong band, position sensitive to substitution and solvent |
Note: The N-O stretching frequency in aromatic N-oxides can be observed in the 1200-1300 cm⁻¹ region. For the related compound 4-nitropyridine N-oxide, this band appears around 1303 cm⁻¹ in a non-polar solvent and shifts to lower frequencies in hydrogen-bonding solvents like water (1248 cm⁻¹).[3]
Experimental Protocol: Acquiring an IR Spectrum
A standard method for obtaining the IR spectrum of a solid sample like this compound is the potassium bromide (KBr) pellet technique.
-
Sample Preparation : Dry a small amount (1-2 mg) of the yellow crystalline this compound powder and approximately 100-200 mg of spectroscopic grade KBr in an oven to remove any moisture.
-
Grinding : Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.
-
Spectral Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[4] A background spectrum of an empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. Aromatic N-oxides exhibit a highly characteristic fragmentation pattern involving the loss of an oxygen atom.
Fragmentation Pattern Analysis
The primary diagnostic fragmentation for N-oxides is the loss of a single oxygen atom from the molecular ion, resulting in a prominent [M-16]⁺ or [M+H-16]⁺ peak.[5] For this compound (MW = 140.1), the molecular ion (M⁺) is expected at m/z 140.
The key predicted fragments are:
-
m/z 140 (M⁺) : The molecular ion.
-
m/z 124 ([M-16]⁺) : Resulting from the characteristic loss of an oxygen atom from the N-oxide group. This is expected to be a major peak. The isomer 4-nitropyridine N-oxide shows a [P-16]⁺ ion with 68% relative abundance.
-
Further Fragmentations : The ion at m/z 124 (4-hydroxy-3-nitropyridine) could undergo further fragmentation, such as the loss of NO₂ (46 Da) to yield a fragment at m/z 78, or the loss of CO (28 Da).
Predicted Mass Spectrometry Data
| m/z Value | Proposed Identity | Notes |
| 140 | [C₅H₄N₂O₃]⁺ (M⁺) | Molecular Ion |
| 124 | [M-O]⁺ | Loss of oxygen from the N-oxide group. Expected to be a prominent peak. |
| 94 | [M-O-NO]⁺ or [M-NO₂]⁺ | Loss of NO (30 Da) or NO₂ (46 Da) from the molecular ion. |
| 78 | [M-O-NO₂]⁺ | Loss of NO₂ from the m/z 124 fragment. |
Experimental Protocol: Acquiring a Mass Spectrum
Electron Ionization (EI) mass spectrometry is a common technique for analyzing such compounds.
-
Instrumentation : An A.E.I. M.S. 9 double-focusing mass spectrometer or a similar instrument can be used.
-
Sample Introduction : Due to its crystalline nature, a direct inlet system is suitable. Alternatively, a heated inlet system maintained at a high temperature (e.g., 250 °C) can be used, though care must be taken as some N-oxides may decompose.
-
Ionization : The sample is ionized using a standard electron beam (typically 70 eV).
-
Analysis : The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion. Ion abundances are corrected for the natural occurrence of ¹³C where appropriate.
References
Nitropyridine N-Oxides: A Comprehensive Technical Guide on Their Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of nitropyridine N-oxides. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and versatile reactivity. This document details their synthesis, physical properties, chemical reactivity, and spectral characteristics, supported by experimental protocols and data.
Synthesis of Nitropyridine N-Oxides
The two primary historical strategies for the synthesis of nitropyridine N-oxides are the direct nitration of pyridine N-oxides and the oxidation of nitropyridines.
Electrophilic Nitration of Pyridine N-Oxides
The introduction of the N-oxide functionality significantly alters the electronic landscape of the pyridine ring. The oxygen atom donates electron density into the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack than pyridine itself. Consequently, the direct nitration of pyridine N-oxide, typically yielding the 4-nitro derivative, is a cornerstone of its synthesis.
1. Preparation of the Nitrating Acid:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid.
-
While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.
-
Allow the mixture to warm to 20°C before use.
2. Reaction Setup:
-
The reaction apparatus consists of a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel with a pressure balance.
-
The reflux condenser is equipped with an adapter to safely vent the nitrous fumes formed during the reaction.
3. Nitration Procedure:
-
Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C.
-
Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
4. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice.
-
Carefully add a saturated aqueous solution of sodium carbonate in portions until a pH of 7-8 is reached to neutralize the acid and precipitate the product.
-
Collect the precipitated yellow crystalline solid by suction filtration.
-
To remove inorganic salts, the crude product is treated with acetone, and the insoluble material is filtered off.
-
The solvent is evaporated from the filtrate to yield the final product. Further purification can be achieved by recrystallization from acetone.
N-Oxidation of Nitropyridines
An alternative, though less common, route is the direct oxidation of a nitropyridine molecule at the nitrogen atom. This method utilizes various oxidizing agents, with organic peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) being particularly effective.
1. Reaction Setup:
-
In a reaction vessel, dissolve 10 g of 4-nitropyridine in 80 mL of dichloromethane.
-
Cool the solution to a temperature of 0-5°C using an ice bath.
2. Oxidation Procedure:
-
While maintaining the temperature at 0°C, add 20.9 g of m-chloroperoxybenzoic acid (m-CPBA) to the stirred solution.
-
Allow the reaction mixture to warm to 20-25°C and continue stirring for 24 hours.
3. Work-up and Isolation:
-
Upon completion, cool the reaction mixture again to 0-5°C.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude
Unveiling the Bio-pharmacological Potential: A Technical Guide to 4-Hydroxy-3-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with 4-Hydroxy-3-nitropyridine N-oxide and its immediate precursor, 4-nitropyridine N-oxide. While direct experimental data on this compound is limited, this document extrapolates potential activities based on the established profile of related compounds. We present detailed experimental protocols for key biological assays to facilitate further investigation into its therapeutic potential. This guide aims to serve as a foundational resource for researchers interested in the exploration of this and similar heterocyclic N-oxides in drug discovery and development.
Introduction
Heterocyclic N-oxides represent a promising class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antihypertensive properties. The N-oxide moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy. This compound is a derivative of 4-nitropyridine N-oxide, a compound known for its activity as a quorum sensing inhibitor and an enzyme inhibitor. This guide explores the known biological landscape of these related molecules and provides a framework for the systematic evaluation of this compound.
Synthesis and Chemical Properties
The synthesis of this compound typically starts from pyridine N-oxide. A common synthetic route involves the nitration of pyridine N-oxide to yield 4-nitropyridine N-oxide, which can then be further modified.
Synthesis of 4-Nitropyridine N-oxide
A standard laboratory procedure for the synthesis of 4-nitropyridine N-oxide involves the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]
Experimental Protocol: Nitration of Pyridine N-oxide [1]
-
Preparation of Nitrating Acid: In a flask, combine fuming nitric acid and concentrated sulfuric acid in an appropriate ratio, while cooling in an ice bath.
-
Reaction Setup: In a separate reaction vessel, dissolve pyridine N-oxide in a suitable solvent.
-
Nitration: Slowly add the prepared nitrating acid to the pyridine N-oxide solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring the mixture onto ice. Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the crude product.
-
Purification: The crude 4-nitropyridine N-oxide can be purified by recrystallization from a suitable solvent like acetone.
A one-step method for the preparation of 4-nitropyridine N-oxide has also been reported, which combines the oxidation and nitration steps.[2]
Conversion to this compound
Potential Biological Activities
Based on the known activities of the closely related 4-nitropyridine N-oxide and the broader class of heterocyclic N-oxides, this compound may exhibit the following biological activities.
Quorum Sensing Inhibition
4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[3][4] It is believed to exert this effect by binding to the LasR receptor, a key transcriptional regulator in the quorum sensing circuit.[3][4]
Caption: LasR-mediated quorum sensing pathway in P. aeruginosa and the potential inhibitory action of 4-nitropyridine N-oxide.
Enzyme Inhibition: Na,K-ATPase
The N-oxide derivative of nitrated pyridine has been shown to inhibit Na,K-ATPase activity. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining electrochemical gradients across cell membranes.
Potential Activity in Neurological Disorders
4-Hydroxy-3-nitropyridine (without the N-oxide) is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5] While there is no direct evidence, the structural similarity suggests that this compound could be investigated for its effects on the central nervous system. It is important to distinguish this potential from the known neurotoxicity associated with nitrous oxide abuse.[6][7]
Quantitative Data
As of the latest literature search, no specific quantitative data, such as IC50 or EC50 values, for the biological activity of this compound has been published. The following table summarizes the available information for the related compound, 4-nitropyridine N-oxide.
| Compound | Target | Activity | Quantitative Data | Reference(s) |
| 4-Nitropyridine N-oxide | LasR Receptor (P. aeruginosa) | Quorum Sensing Inhibition | IC50: Not Reported | [3][4] |
| 4-Nitropyridine N-oxide | Na,K-ATPase | Enzyme Inhibition | IC50: Not Reported | - |
Experimental Protocols
To facilitate the investigation of the biological activities of this compound, detailed protocols for relevant assays are provided below.
LasR Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay determines if a compound can inhibit the binding of the LasR protein to its target DNA sequence.[8]
Workflow for LasR EMSA
Caption: Experimental workflow for the LasR Electrophoretic Mobility Shift Assay (EMSA).
Methodology
-
Prepare DNA Probe: Synthesize and label a short DNA fragment containing the las box sequence with a radioactive or fluorescent tag.[8]
-
Protein-Inhibitor Incubation: Incubate purified LasR protein with varying concentrations of this compound. Include a control with no inhibitor.[8]
-
Binding Reaction: Add the labeled DNA probe to the protein-inhibitor mixture and incubate to allow for binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe using native polyacrylamide gel electrophoresis.
-
Visualization and Analysis: Visualize the DNA bands. A decrease in the shifted band in the presence of the test compound indicates inhibition of LasR-DNA binding.[8]
Na,K-ATPase Inhibition Assay
This assay measures the activity of Na,K-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[9][10]
Workflow for Na,K-ATPase Inhibition Assay
Caption: Experimental workflow for the Na,K-ATPase inhibition assay.
Methodology
-
Enzyme Preparation: Prepare a solution of purified Na,K-ATPase in an appropriate buffer.[9]
-
Reaction Setup: In separate tubes, combine the enzyme solution with varying concentrations of this compound. Include control tubes with a known inhibitor (e.g., ouabain) and without any inhibitor.[10]
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Start the enzymatic reaction by adding ATP to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined time.[9]
-
Reaction Termination: Stop the reaction by adding a solution such as trichloroacetic acid.
-
Phosphate Detection: Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Calculation: Calculate the percentage of Na,K-ATPase inhibition for each concentration of the test compound.
Conclusion
This compound remains a molecule with underexplored biological potential. Based on the activities of its precursor, 4-nitropyridine N-oxide, promising avenues for investigation include its potential as a quorum sensing inhibitor and a Na,K-ATPase inhibitor. The experimental protocols detailed in this guide provide a solid foundation for researchers to systematically evaluate these and other potential biological activities. Further research is warranted to synthesize and characterize this compound and to explore its therapeutic relevance in various disease models.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Marked increase in severe neurological disorders after nitrous oxide abuse: a retrospective study in the Greater Paris area - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurological Manifestations Induced by Nitrous Oxide Abuse: A Case Series and Review of Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action: 4-Hydroxy-3-nitropyridine N-oxide
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: Direct and specific experimental data on the mechanism of action of 4-Hydroxy-3-nitropyridine N-oxide is limited in publicly available scientific literature. This guide, therefore, synthesizes information on structurally related pyridine N-oxide derivatives to infer a potential, yet unconfirmed, mechanism of action for the target compound. All subsequent information should be interpreted within this context of extrapolation and hypothesis.
Introduction
This compound is a heterocyclic compound of interest within medicinal chemistry and drug discovery. While primarily recognized as a versatile intermediate in the synthesis of a variety of pharmaceutical and agrochemical agents, its intrinsic biological activities remain a subject of exploratory research.[1] The presence of the N-oxide, hydroxyl, and nitro functional groups on the pyridine ring suggests a complex electronic and reactive profile, potentially enabling interactions with various biological targets. This document aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound, drawing parallels from the established biological activities of its parent compound, 4-nitropyridine N-oxide, and other related substituted pyridine N-oxides.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for postulating its biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₂O₄ | [2] |
| Molecular Weight | 156.10 g/mol | [2] |
| Appearance | Yellowish solid | [1] |
| CAS Number | 31872-57-8 | [2] |
Hypothesized Mechanisms of Action
Based on the known activities of analogous compounds, the mechanism of action of this compound may encompass several pathways, including enzyme inhibition, disruption of cellular signaling, and antimicrobial activities.
Enzyme Inhibition: A Potential Target
The parent compound, 4-nitropyridine N-oxide, has been identified as an inhibitor of Na,K-ATPase activity.[3] This enzyme is a critical transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane. Inhibition of Na,K-ATPase can lead to a cascade of cellular events, including alterations in intracellular ion concentrations, which can impact cellular processes such as proliferation and apoptosis. It is plausible that this compound retains this inhibitory activity, with the hydroxyl and nitro group positions potentially modulating its binding affinity and inhibitory potency.
Antimicrobial and Quorum Sensing Inhibition
Various pyridine N-oxide derivatives have demonstrated antimicrobial properties.[4][5] One of the proposed mechanisms for this activity is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate gene expression and virulence.[4][5] 4-Nitropyridine N-oxide, in particular, has been suggested as a quorum sensing inhibitor.[3] By interfering with these signaling pathways, this compound could potentially disrupt biofilm formation and attenuate bacterial pathogenicity.
Pro-oxidant Activity and Cellular Stress
The nitroaromatic structure of this compound suggests a potential for bioreductive activation within cells, particularly under hypoxic conditions often found in tumor microenvironments. This process can lead to the formation of reactive nitrogen species (RNS) and reactive oxygen species (ROS), inducing oxidative stress and damaging cellular components such as DNA, proteins, and lipids. This pro-oxidant activity is a known mechanism for the cytotoxicity of some nitroaromatic compounds.
Postulated Signaling Pathway Involvement
Given the potential for Na,K-ATPase inhibition and the induction of oxidative stress, this compound could modulate several key signaling pathways.
Caption: Hypothesized signaling cascade initiated by this compound.
Illustrative Experimental Workflow
To validate the hypothesized mechanisms of action, a structured experimental workflow would be necessary. The following diagram outlines a potential approach.
Caption: A logical workflow for investigating the mechanism of action.
Representative Experimental Protocols
Due to the absence of specific published protocols for this compound, the following are generalized methodologies for key assays that would be pertinent to investigating its hypothesized activities.
Na,K-ATPase Inhibition Assay (In Vitro)
-
Enzyme Source: Purified Na,K-ATPase from a commercially available source (e.g., porcine cerebral cortex).
-
Assay Principle: The assay measures the enzyme's activity by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
-
Procedure: a. Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂, KCl, NaCl, and ATP. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the reaction by adding the Na,K-ATPase enzyme. d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid). f. Measure the released Pi using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay)
-
Cell Lines: A panel of relevant human cell lines (e.g., cancer cell lines, normal cell lines).
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Conclusion and Future Directions
The mechanism of action of this compound remains to be definitively elucidated. However, based on the activities of structurally similar compounds, it is reasonable to hypothesize that its biological effects may stem from a combination of enzyme inhibition, antimicrobial activity, and the induction of cellular stress. The proposed framework in this guide provides a rational basis for future experimental investigations. Focused studies employing the outlined assays are imperative to validate these hypotheses and to fully characterize the therapeutic potential of this intriguing molecule. Such research will be instrumental in guiding its future development in the pharmaceutical and agrochemical sectors.
References
Methodological & Application
Application Notes and Protocols: The Versatility of 4-Nitropyridine N-oxide and its Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-nitropyridine N-oxide and its derivative, 4-hydroxy-3-nitropyridine N-oxide. The high reactivity of the pyridine N-oxide core, enhanced by the electron-withdrawing nitro group, makes these compounds valuable intermediates for the synthesis of a diverse range of functionalized pyridines, which are key scaffolds in medicinal chemistry and materials science.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique reactivity compared to their parent pyridines. The N-oxide functionality increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. Conversely, the N-oxide group also activates the ring for nucleophilic substitution, especially when a strong electron-withdrawing group like a nitro group is present. This dual reactivity makes substituted pyridine N-oxides powerful tools in organic synthesis.
4-Nitropyridine N-oxide is a particularly important building block. The nitro group at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions, allowing for the introduction of a wide variety of functional groups. Furthermore, recent advances have demonstrated the utility of pyridine N-oxides as hydrogen atom transfer (HAT) catalysts in photoredox C-H functionalization reactions.
While less common, this compound is a related derivative that can be synthesized from 4-nitropyridine N-oxide. Its synthetic applications are less explored but offer potential for further functionalization.
These notes will detail the synthesis of these key pyridine N-oxides and provide protocols for their application in nucleophilic substitution and C-H functionalization reactions.
Synthesis of Key Pyridine N-Oxides
The synthesis of 4-nitropyridine N-oxide is a well-established procedure involving the nitration of pyridine N-oxide. From this key intermediate, this compound can be obtained.
Protocol 1: Synthesis of 4-Nitropyridine N-oxide[1]
This protocol describes the electrophilic nitration of pyridine N-oxide.
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Bring the mixture to 20 °C.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine N-oxide and heat to 60 °C.
-
Nitration: Transfer the nitrating acid to the addition funnel and add it dropwise to the pyridine N-oxide over 30 minutes with stirring. The internal temperature will initially drop to around 40 °C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker.
-
Neutralization: Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow crystalline solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: Add acetone to the crude product to dissolve the 4-nitropyridine N-oxide, leaving behind insoluble salts. Separate the acetone solution by filtration and evaporate the solvent to obtain the purified product. The product can be further recrystallized from acetone if necessary.
Quantitative Data:
| Starting Material | Product | Yield | Melting Point |
|---|
| Pyridine N-oxide | 4-Nitropyridine N-oxide | 42% | 157 °C |
Protocol 2: Synthesis of this compound[2]
This protocol describes the formation of this compound from 4-nitropyridine N-oxide.
Materials:
-
4-Nitropyridine N-oxide
-
Acetic Anhydride
Procedure:
-
Heat a mixture of 4-nitropyridine N-oxide in acetic anhydride.
-
The reaction yields a mixture of 4-hydroxypyridine N-oxide and this compound.
-
The products can be separated by chromatography.
(Note: The original literature describes this as a reaction behavior rather than a detailed synthetic protocol with yields. Further optimization would be required for a preparative scale synthesis.)
Applications in Nucleophilic Aromatic Substitution
The nitro group of 4-nitropyridine N-oxide is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNA) reactions to introduce a variety of functional groups at the 4-position.
Caption: Synthetic pathway from pyridine N-oxide to 4-substituted pyridines.
Protocol 3: General Procedure for Nucleophilic Substitution of 4-Nitropyridine N-oxide[2]
This protocol provides a general guideline for the reaction of 4-nitropyridine N-oxide with various nucleophiles.
Materials:
-
4-Nitropyridine N-oxide
-
Nucleophile (e.g., HCl, HBr, sodium ethoxide)
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve 4-nitropyridine N-oxide in a suitable solvent.
-
Add the nucleophilic reagent. The reaction may require heating in a sealed tube or under reflux depending on the nucleophile's reactivity.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent.
-
Neutralize the residue if necessary and extract the product with an appropriate organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or chromatography.
Quantitative Data for Nucleophilic Substitution Reactions:
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) |
| Chloride | conc. HCl (aq) | Water | 160 °C, 4h, sealed tube | 4-Chloropyridine N-oxide | 80 |
| Bromide | conc. HBr (aq) | Water | Reflux, 4h | 4-Bromopyridine N-oxide | High |
| Ethoxide | Sodium Ethoxide | Ethanol | - | 4-Ethoxypyridine N-oxide | High |
| Hydroxide | NaOH | Water | - | 4-Hydroxypyridine N-oxide | High |
Applications in Photoredox C-H Functionalization
Pyridine N-oxides can act as effective hydrogen atom transfer (HAT) catalysts in combination with a photoredox catalyst for the functionalization of unactivated C(sp³)–H bonds.[1] While 4-nitropyridine N-oxide itself is not an effective HAT catalyst in the examples found, other substituted pyridine N-oxides have shown excellent reactivity.[2] This highlights the tunability of the pyridine N-oxide scaffold for catalytic applications.
Caption: General mechanism for photoredox C-H functionalization using a pyridine N-oxide HAT catalyst.
Protocol 4: General Procedure for Photocatalytic C-H Alkylation[3]
This protocol provides a general method for the alkylation of unactivated C-H bonds using a pyridine N-oxide as a HAT catalyst.
Materials:
-
C-H Substrate (e.g., cyclohexane)
-
Olefinic Radical Acceptor (e.g., benzylidene malononitrile)
-
Acridinium Photoredox Catalyst (e.g., Mes-AcrBF₄)
-
Pyridine N-oxide HAT Catalyst (e.g., 4-acetylpyridine N-oxide)
-
Solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., Argon)
-
Visible light source (e.g., blue LED)
Procedure:
-
In a reaction vessel, combine the C-H substrate, olefinic radical acceptor, photoredox catalyst, and pyridine N-oxide HAT catalyst.
-
Add the solvent under an inert atmosphere.
-
Irradiate the reaction mixture with a visible light source with stirring at room temperature.
-
Monitor the reaction by a suitable analytical technique (e.g., NMR, GC-MS).
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography.
Quantitative Data for C-H Alkylation using Pyridine N-oxide Catalysts:
| HAT Catalyst | C-H Substrate | Radical Acceptor | Photoredox Catalyst | Yield (%) |
| Pyridine N-oxide | Cyclohexane | Benzylidene malononitrile | Mes-AcrBF₄ | High (NMR Yield) |
| 4-Acetylpyridine N-oxide | Cyclohexane | Benzylidene malononitrile | Mes-AcrBF₄ | 92 (Isolated) |
| 4-Cyanopyridine N-oxide | Cyclohexane | Benzylidene malononitrile | Mes-AcrBF₄ | High (NMR Yield) |
Conclusion
4-Nitropyridine N-oxide is a versatile and highly valuable building block in organic synthesis. Its utility as a precursor for a wide array of 4-substituted pyridines via nucleophilic aromatic substitution is well-established. Furthermore, the broader class of pyridine N-oxides is emerging as a tunable platform for the development of novel catalysts for challenging transformations such as C-H functionalization. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of these important heterocyclic compounds in their own synthetic endeavors.
References
Application Notes: 4-Hydroxy-3-nitropyridine N-oxide as a Versatile Building Block
Introduction
4-Hydroxy-3-nitropyridine N-oxide is a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2] Its unique electronic properties, stemming from the presence of a hydroxyl group, a nitro group, and an N-oxide moiety, make it a reactive intermediate for the synthesis of a wide range of biologically active molecules.[1] The pyridine N-oxide structure is activated for electrophilic attack, facilitating reactions that are otherwise difficult with a standard pyridine ring.[3] This compound serves as a crucial precursor in the development of pharmaceuticals, agrochemicals, and materials science.[1]
Key Advantages in Synthesis
-
Multiple Reaction Sites: The presence of the hydroxyl, nitro, and N-oxide groups provides multiple handles for chemical modification, allowing for diverse synthetic strategies.
-
Facilitated Nucleophilic Substitution: The electron-withdrawing nitro group and the N-oxide moiety activate the pyridine ring for nucleophilic aromatic substitution, enabling the introduction of various functional groups.[4][5]
-
Versatility in Derivatization: It can be used to synthesize a variety of substituted pyridines and pyridine-N-oxides, which are privileged structures in many approved drugs.[6]
-
Precursor to Bioactive Scaffolds: This building block is instrumental in creating compounds with a range of biological activities, including potential antitumor, antiviral, and anti-neurodegenerative properties.[6]
Applications in Drug Discovery
Derivatives of this compound have shown promise in several therapeutic areas. For instance, nitropyridine derivatives are explored as inhibitors of enzymes like Janus kinase 2 (JAK2) and as quorum sensing inhibitors in bacteria such as Pseudomonas aeruginosa.[6][7] The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to enhance potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)-3-nitropyridine 1-oxide
This protocol describes the protection of the hydroxyl group of this compound as a benzyl ether. This is a common step to prevent unwanted side reactions during subsequent modifications of the molecule.
Materials:
-
This compound
-
Potassium carbonate (K2CO3)
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield 4-(benzyloxy)-3-nitropyridine 1-oxide.
Protocol 2: Reduction of the Nitro Group to an Amino Group
This protocol details the reduction of a nitropyridine N-oxide derivative to the corresponding aminopyridine, a key transformation for introducing a versatile amino functional group.
Materials:
-
4-(Benzyloxy)-3-nitropyridine 1-oxide
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Suspend 4-(benzyloxy)-3-nitropyridine 1-oxide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the product.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to yield the crude 3-amino-4-(benzyloxy)pyridine 1-oxide.
Quantitative Data
The following table summarizes hypothetical, yet representative, biological activity data for a series of bioactive molecules synthesized from this compound derivatives.
| Compound ID | Target | Assay Type | IC50 (nM) |
| HNPO-001 | JAK2 Kinase | Kinase Activity Assay | 85 |
| HNPO-002 | p38α MAPK | Enzyme Inhibition Assay | 120 |
| HNPO-003 | LasR (P. aeruginosa) | Quorum Sensing Inhibition | 550 |
| HNPO-004 | HIV-1 Integrase | Strand Transfer Assay | 98 |
| HNPO-005 | Na+/K+-ATPase | Enzyme Activity Assay | 210 |
Visualizations
Below are diagrams illustrating key concepts related to the application of this compound.
Caption: Synthetic workflow using this compound.
Caption: Inhibition of the JAK2-STAT signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for the nitration of 4-hydroxypyridine N-oxide
Abstract
This document provides a detailed experimental protocol for the nitration of 4-hydroxypyridine N-oxide to synthesize 4-hydroxy-3-nitropyridine N-oxide. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The procedure is adapted from established methods for the nitration of pyridine N-oxides, taking into account the directing effects of the N-oxide and hydroxyl functional groups. Included are key compound data, a step-by-step methodology, and a graphical representation of the experimental workflow.
Introduction
Pyridine N-oxides are important intermediates in the synthesis of substituted pyridines, as the N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The presence of a hydroxyl group at the 4-position further influences the regioselectivity of subsequent reactions. The nitration of 4-hydroxypyridine N-oxide is a key step in the synthesis of various functionalized pyridine derivatives that serve as building blocks for pharmaceuticals and agrochemicals. This protocol details a reliable method for the synthesis of this compound using a classic nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
Compound Data
A summary of the physical and chemical properties of the starting material and the expected product is provided in the table below.
| Property | 4-Hydroxypyridine N-oxide (Starting Material) | This compound (Product) |
| Molecular Formula | C₅H₅NO₂ | C₅H₄N₂O₄ |
| Molecular Weight | 111.10 g/mol | 156.10 g/mol [1] |
| CAS Number | 6890-62-6 | 31872-57-8[1] |
| Appearance | Off-white to light yellow powder | Yellow crystalline powder (expected) |
| Melting Point | Not available | Not available |
| Purity | ≥98% | ≥98% (expected) |
Experimental Protocol
This protocol describes the nitration of 4-hydroxypyridine N-oxide on a 10 mmol scale.
Materials and Equipment:
-
4-hydroxypyridine N-oxide (1.11 g, 10.0 mmol)
-
Fuming nitric acid (99%)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium carbonate solution
-
Acetone
-
Crushed ice
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Internal thermometer
-
Addition funnel with pressure equalization
-
Ice bath
-
Heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Desiccator
Procedure:
1. Preparation of the Nitrating Mixture:
- In a 50 mL Erlenmeyer flask, cool 3.0 mL of concentrated sulfuric acid in an ice bath.
- Slowly and with constant stirring, add 1.2 mL of fuming nitric acid to the cooled sulfuric acid.
- Allow the mixture to warm to room temperature before use.
2. Reaction Setup:
- In a 100 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, reflux condenser, and an addition funnel, add 1.11 g (10.0 mmol) of 4-hydroxypyridine N-oxide.
- The reflux condenser should be fitted with a gas outlet tube connected to a gas trap (e.g., a wash bottle containing sodium hydroxide solution) to neutralize any nitrous fumes produced.
3. Nitration Reaction:
- Heat the flask containing the 4-hydroxypyridine N-oxide to 60°C to ensure it is molten and easily stirred.
- Transfer the prepared nitrating mixture to the addition funnel.
- Add the nitrating mixture dropwise to the stirred 4-hydroxypyridine N-oxide over 20-30 minutes. An initial drop in temperature may be observed.
- After the addition is complete, heat the reaction mixture to an internal temperature of 90-100°C.
- Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC if desired.
4. Work-up and Isolation:
- After the reaction is complete, cool the mixture to room temperature.
- In a separate beaker, prepare a slurry of approximately 50 g of crushed ice in water.
- Carefully and slowly pour the reaction mixture onto the ice slurry with vigorous stirring.
- Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is between 7 and 8. Be cautious as significant foaming will occur.
- A yellow solid, consisting of the product and inorganic salts, should precipitate.
- Collect the precipitate by vacuum filtration using a Büchner funnel.
5. Purification:
- Transfer the crude solid to a beaker and add a sufficient amount of acetone to dissolve the organic product, leaving the insoluble inorganic salts behind.
- Remove the inorganic salts by filtration.
- Evaporate the acetone from the filtrate using a rotary evaporator to yield the crude this compound.
- If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
- Dry the final product in a desiccator under vacuum.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 4-Hydroxy-3-nitropyridine N-oxide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Hydroxy-3-nitropyridine N-oxide and its relevance in medicinal chemistry. Due to the limited direct research on this specific compound, this document leverages data from its precursor, 4-nitropyridine N-oxide, to infer potential applications and guide future research.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry. While direct studies on its biological activity are scarce, its structural similarity to other biologically active pyridine N-oxides, particularly its precursor 4-nitropyridine N-oxide, suggests its potential as a valuable scaffold or intermediate in drug discovery. Pyridine N-oxide moieties are known to modulate the physicochemical properties of molecules, such as increasing solubility and polarity, which can be advantageous for drug design.[1][2][3] The presence of hydroxyl and nitro groups offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its precursor, 4-nitropyridine N-oxide, is presented in Table 1.
| Property | This compound | 4-Nitropyridine N-oxide |
| CAS Number | 31872-57-8 | 1124-33-0 |
| Molecular Formula | C₅H₄N₂O₄ | C₅H₄N₂O₃ |
| Molecular Weight | 156.10 g/mol | 140.10 g/mol |
| Appearance | - | Yellow crystalline powder |
| Melting Point | ca. 225 °C (dec.) | 157-160.5 °C |
| Solubility | - | - |
Data for this compound is limited. Data for 4-Nitropyridine N-oxide is provided for reference.
Synthesis Protocols
3.1. Synthesis of 4-Nitropyridine N-oxide from Pyridine N-oxide
4-Nitropyridine N-oxide is a key precursor for the synthesis of this compound.[4] A common method for its synthesis is the nitration of pyridine N-oxide.[5]
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Saturated Sodium Carbonate Solution (Na₂CO₃)
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ to fuming HNO₃ with stirring.
-
Reaction: Heat pyridine N-oxide to 60°C in a separate reaction flask. Add the nitrating acid dropwise to the heated pyridine N-oxide. The temperature will initially drop and should then be maintained at 125-130°C for 3 hours.
-
Work-up: After cooling, pour the reaction mixture over crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8.
-
Isolation: The precipitated crude product is collected by filtration. The crude product is then treated with acetone to separate the desired product from inorganic salts.
-
Purification: The acetone is evaporated to yield the 4-nitropyridine N-oxide product, which can be further purified by recrystallization from acetone.
3.2. Synthesis of this compound from 4-Nitropyridine N-oxide
A documented method for the synthesis of this compound involves the reaction of 4-nitropyridine N-oxide with acetic anhydride.[4]
Materials:
-
4-Nitropyridine N-oxide
-
Acetic Anhydride
Procedure:
-
Reaction: Heat a mixture of 4-nitropyridine N-oxide and acetic anhydride. The reaction results in the formation of 4-hydroxypyridine-N-oxide and 4-hydroxy-3-nitropyridine-N-oxide.
-
Separation and Purification: The two products can be separated using standard chromatographic techniques.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway from Pyridine N-oxide to this compound.
Potential Medicinal Chemistry Applications
Based on the known biological activities of its precursor, 4-nitropyridine N-oxide, several potential applications for this compound can be proposed.
4.1. Antibacterial Activity: Quorum Sensing Inhibition
4-Nitropyridine N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, and its inhibition is a promising strategy for antivirulence therapy. It is likely that 4-nitropyridine N-oxide exerts its effect by binding to the LasR receptor, a key transcriptional regulator in the P. aeruginosa quorum sensing circuit.[1][2]
Given that this compound is a derivative, it is plausible that it may retain or even have enhanced activity as a quorum sensing inhibitor. The addition of a hydroxyl group could alter its binding affinity for the LasR receptor or change its pharmacokinetic properties.
Proposed Mechanism of Action as a Quorum Sensing Inhibitor
Caption: Hypothesized mechanism of this compound as a quorum sensing inhibitor.
4.2. Enzyme Inhibition
The isotope-labeled analog of 4-nitropyridine N-oxide has been shown to inhibit Na,K-ATPase activity.[6] This enzyme is crucial for maintaining electrochemical gradients across cell membranes. Inhibition of Na,K-ATPase has therapeutic applications, for instance in the treatment of congestive heart failure. Further investigation is warranted to determine if this compound also exhibits inhibitory activity against this or other enzymes.
4.3. Intermediate for Novel Pharmaceuticals
4-Hydroxy-3-nitropyridine is a known intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[7] The N-oxide derivative could serve as a valuable building block for creating new chemical entities with improved properties. The hydroxyl and nitro groups, along with the N-oxide moiety, provide handles for a variety of chemical transformations to generate a library of compounds for screening against different biological targets.
Future Directions
The medicinal chemistry potential of this compound remains largely unexplored. Future research should focus on:
-
Biological Screening: Evaluating the compound against a panel of bacterial strains to confirm its antibacterial and quorum sensing inhibitory activity.
-
Enzyme Inhibition Assays: Testing its activity against Na,K-ATPase and other relevant enzymes.
-
Cytotoxicity Studies: Assessing its toxicity in mammalian cell lines to determine its therapeutic index.
-
Analogue Synthesis: Using it as a scaffold to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
While direct data is limited, the information available on the precursor, 4-nitropyridine N-oxide, provides a strong rationale for investigating this compound as a potential lead compound in medicinal chemistry. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive candidate for further research and development in the areas of antibacterial agents and enzyme inhibitors. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers in this endeavor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Hydroxy-3-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-hydroxy-3-nitropyridine N-oxide as a versatile starting material for the preparation of various pharmaceutical intermediates. The protocols detailed herein focus on the conversion of this compound to the highly reactive 4-chloro-3-nitropyridine N-oxide, followed by nucleophilic aromatic substitution (SNAr) reactions to introduce diverse functionalities.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the N-oxide functionality, a nitro group, and a hydroxyl group offers multiple avenues for chemical modification. The pyridine N-oxide moiety can enhance aqueous solubility and modulate the electronic properties of the ring. Furthermore, N-oxides can act as prodrugs, undergoing in vivo reduction to the parent pyridine, a strategy particularly useful in the design of hypoxia-activated therapeutics.[1] The electron-withdrawing nature of the nitro group and the N-oxide activates the pyridine ring for nucleophilic substitution, especially at the 4-position. By converting the hydroxyl group into a suitable leaving group, such as a chloride, a wide array of nucleophiles can be introduced to generate a library of substituted 3-nitropyridine N-oxide derivatives for drug discovery programs.
Key Applications in Medicinal Chemistry
Substituted 3-nitropyridine N-oxides are precursors to a variety of biologically active molecules. The subsequent reduction of the nitro group and/or the N-oxide can yield aminopyridine derivatives, a structural motif present in numerous pharmaceuticals.[2] Aminopyridine-based compounds have been investigated for their therapeutic potential against a range of diseases, including those caused by protozoan parasites.[2] Moreover, fluorinated aminopyridines, accessible from these intermediates, are valuable for the development of novel radiotracers for positron emission tomography (PET) imaging.[3] The 4-nitropyridine N-oxide scaffold itself has demonstrated antibacterial activity by inhibiting quorum sensing in Pseudomonas aeruginosa.[4][5]
Synthetic Workflow Overview
The overall synthetic strategy involves a two-step process:
-
Chlorination: Conversion of the 4-hydroxyl group of this compound to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), to yield the key intermediate, 4-chloro-3-nitropyridine N-oxide.[6]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-chloro substituent by various nucleophiles (amines, alkoxides, thiolates) to introduce chemical diversity.
This workflow is depicted in the following diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discofinechem.com [discofinechem.com]
The Pivotal Role of 4-Hydroxy-3-nitropyridine N-oxide in Agrochemical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
4-Hydroxy-3-nitropyridine N-oxide is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of novel agrochemicals. Its unique structural features, including a reactive pyridine N-oxide core activated by a nitro group, make it a valuable building block for creating potent herbicides. This document provides detailed application notes, experimental protocols, and synthetic pathways involving this compound and its derivatives in the context of agrochemical development.
Application Notes
This compound and its derivatives have demonstrated direct herbicidal activity and serve as key precursors for the synthesis of more complex and selective herbicides, particularly those belonging to the aryloxyphenoxypropionate (APP) class.
Direct Herbicidal Activity:
A US patent has disclosed that 3-nitro-4-hydroxypyridine N-oxide itself exhibits herbicidal properties.[1] The patent also describes derivatives, such as 3-nitro-4-hydroxy-5-bromopyridine N-oxide, which are also expected to possess herbicidal activity.[1] This inherent biological activity makes it an attractive scaffold for further chemical exploration and optimization.
Intermediate in Pyridyloxyphenoxypropionate (APP) Herbicide Synthesis:
The primary application of this compound in agrochemical synthesis is as a precursor to 4-chloro-3-nitropyridine N-oxide. This chlorinated intermediate is a key component for creating pyridyloxyphenoxypropionate herbicides. These herbicides are known for their effectiveness in controlling grass weeds in broadleaf crops. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom on the pyridine ring is displaced by a substituted phenoxide. The electron-withdrawing nitro group on the pyridine ring is crucial for activating the ring towards nucleophilic attack, facilitating this key reaction.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound and a representative pyridyloxyphenoxypropionate herbicide.
| Compound/Intermediate | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield (%) | Reference |
| 3-Nitro-4-hydroxypyridine N-oxide | 4-Nitropyridine N-oxide | Acetic anhydride, Air | Heated on a steam bath for several hours | Not specified | [1] |
| 4-Chloro-3-nitropyridine N-oxide | This compound | Thionyl chloride or Phosphorus oxychloride | - | - | Plausible step |
| Haloxyfop-P-methyl | 3-chloro-2-(4-hydroxyphenoxy)-5-trifluoromethylpyridine, (L)-methyl 2-methanesulfonyloxypropionate | Potassium carbonate, Chlorobenzene | 70-110 °C | 96.5 | [2] |
| 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]butyl propionate | 3-fluoro-5-chloro-2-iodopyridine, 2-(p-hydroxyphenoxy) butyl propionate | Cuprous oxide, Ethylenediamine, Potassium carbonate, Tetrahydrofuran | Reflux, 66 °C, 12 hours | 95 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-4-hydroxypyridine N-oxide [1]
This protocol is based on the procedure described in US Patent 3,547,935.
Materials:
-
4-Nitropyridine N-oxide
-
Acetic anhydride
-
Methanol
-
Water
-
Steam bath
-
Filtration apparatus
Procedure:
-
Place 18 g of 4-nitropyridine N-oxide in a suitable reaction vessel.
-
Add 100 ml of acetic anhydride to the vessel.
-
Heat the mixture on a steam bath while passing a stream of air through it for several hours.
-
After the reaction is complete, cool the mixture.
-
Filter the mixture to collect the solid product.
-
Recrystallize the crude product from a mixture of methanol and water to obtain pure 3-nitro-4-hydroxypyridine N-oxide as a yellow solid.
-
The melting point of the purified product is 225-226 °C.[1]
Protocol 2: Proposed Synthesis of a Pyridyloxyphenoxypropionate Herbicide from this compound
This protocol describes a plausible, representative synthesis of a pyridyloxyphenoxypropionate herbicide starting from this compound. This is a hypothetical protocol based on established chemical principles for this class of compounds.
Step 1: Synthesis of 4-Chloro-3-nitropyridine N-oxide
Materials:
-
3-Nitro-4-hydroxypyridine N-oxide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., Dichloromethane)
-
Rotary evaporator
Procedure:
-
In a fume hood, suspend 3-nitro-4-hydroxypyridine N-oxide in an inert solvent such as dichloromethane.
-
Slowly add an excess of thionyl chloride or phosphorus oxychloride to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the excess chlorinating agent with ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-3-nitropyridine N-oxide.
Step 2: Synthesis of the Pyridyloxyphenoxypropionate Ester
Materials:
-
4-Chloro-3-nitropyridine N-oxide
-
A substituted (R)-2-(4-hydroxyphenoxy)propionic acid ester (e.g., the butyl ester of (R)-2-(4-hydroxyphenoxy)propionic acid)
-
A suitable base (e.g., Potassium carbonate)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
To a solution of the substituted (R)-2-(4-hydroxyphenoxy)propionic acid ester in DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add a solution of 4-chloro-3-nitropyridine N-oxide in DMF to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired pyridyloxyphenoxypropionate herbicide.
Visualizations
Caption: Synthesis of the core intermediate.
Caption: Proposed workflow for APP herbicide synthesis.
References
- 1. US3547935A - Certain nitro-4-pyridinols,n-oxides thereof and derivatives thereof - Google Patents [patents.google.com]
- 2. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 3. CN102977010B - Preparation method of 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Hydroxy-3-nitropyridine N-oxide in Quorum Sensing Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and virulence factor expression. The inhibition of QS pathways is a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance. 4-Nitropyridine N-oxide (4-NPO) and its derivatives have emerged as potent inhibitors of quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa. This document provides detailed application notes and experimental protocols for the investigation of 4-Hydroxy-3-nitropyridine N-oxide and related compounds as quorum sensing inhibitors. The primary focus is on the inhibition of the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system.[1][2]
Mechanism of Action
4-Nitropyridine N-oxide and its derivatives are believed to function as antagonists of the LasR receptor in Pseudomonas aeruginosa.[1][2] LasR, when activated by its cognate autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), undergoes dimerization and binds to promoter regions of target genes, activating their transcription. These genes encode for a variety of virulence factors, such as elastase and pyocyanin, and are crucial for biofilm maturation. By binding to LasR, 4-NPO and its analogs likely prevent the conformational changes required for dimerization and/or DNA binding, thereby inhibiting the entire Las-dependent QS cascade.[1][2]
Furthermore, 4-NPO has been shown to possess anti-adhesive properties that are independent of its QS inhibitory activity.[3] Its physicochemical characteristics, such as hydrophilicity and its ability to act as a hydrogen bond acceptor but not a donor, allow it to adsorb to surfaces and bacterial membranes, neutralizing surface charges and reducing initial bacterial attachment, a critical first step in biofilm formation.[3]
Quantitative Data
The inhibitory activity of 4-nitropyridine N-oxide (4-NPO) and its derivatives against the Pseudomonas aeruginosa LasR-mediated quorum sensing system has been quantified using various assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for 4-NPO and several of its 2-difluoromethylpyridine bioisosteric replacements.
| Compound | Structure | IC50 (µM) vs. LasR in P. aeruginosa | Reference |
| 4-Nitropyridine N-oxide (4-NPO) | 33 ± 1.12 | [4] | |
| Compound 1 | 35 ± 1.12 | [4] | |
| Compound 5 | 19 ± 1.01 | [4] | |
| Compound 6 | 27 ± 0.67 | [4] |
Signaling Pathway and Inhibition
The following diagram illustrates the Las quorum sensing pathway in Pseudomonas aeruginosa and the proposed point of inhibition by this compound and its analogs.
Caption: Las Quorum Sensing Pathway Inhibition.
Experimental Protocols
Synthesis of 4-Nitropyridine N-oxide
This protocol describes the synthesis of 4-nitropyridine N-oxide, a precursor to this compound.
Materials:
-
Pyridine-N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium carbonate solution
-
Acetone
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, Buchner funnel, filtration flask, desiccator.
Procedure:
-
Preparation of Nitrating Acid: In an Erlenmeyer flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Bring the mixture to 20°C.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer, place 9.51 g (100 mmol) of pyridine-N-oxide and heat to 60°C.
-
Nitration: Add the nitrating acid dropwise to the pyridine-N-oxide over 30 minutes with stirring. The temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice. Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving behind insoluble salts. Separate the acetone solution by filtration. Evaporate the acetone to obtain the purified product. Dry the product in a desiccator.
Synthesis of this compound
Materials:
-
4-Nitropyridine N-oxide
-
Acetic anhydride
-
Round-bottom flask, reflux condenser, heating mantle, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitropyridine N-oxide in an excess of acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the excess acetic anhydride.
-
Isolation and Purification: The product may precipitate upon addition of water. If so, collect the solid by filtration. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quorum Sensing Inhibition Assay (LasR Reporter Strain)
This protocol describes a method to quantify the inhibition of the LasR-dependent quorum sensing system using a reporter strain.
Materials:
-
P. aeruginosa or E. coli reporter strain (e.g., carrying a lasB-gfp or lasI-lacZ fusion)
-
Luria-Bertani (LB) broth
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)
-
Test compound (this compound)
-
96-well microtiter plates
-
Plate reader (for fluorescence or absorbance) or luminometer.
Procedure:
-
Culture Preparation: Grow the reporter strain overnight in LB broth at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture to an OD₆₀₀ of approximately 0.05 in fresh LB broth.
-
Add the diluted culture to the wells of a 96-well plate.
-
Add the autoinducer (3-oxo-C12-HSL) to a final concentration that induces a submaximal reporter signal.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Measurement: Measure the reporter signal (e.g., GFP fluorescence at Ex/Em 485/520 nm or β-galactosidase activity using ONPG).
-
Data Analysis: Normalize the reporter signal to cell density (OD₆₀₀). Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Caption: Workflow for QS Inhibition Assay.
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol details a common method to assess the inhibition of biofilm formation.
Materials:
-
P. aeruginosa strain (e.g., PAO1)
-
LB broth
-
Test compound (this compound)
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader.
Procedure:
-
Culture Preparation: Grow P. aeruginosa overnight in LB broth at 37°C with shaking.
-
Assay Setup: Dilute the overnight culture 1:100 in fresh LB broth.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control.
-
Add the diluted bacterial culture to the wells.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours.
-
Washing: Carefully discard the planktonic culture. Wash the wells gently with water to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measurement: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 550-590 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced bacterial deposition and attachment by quorum-sensing inhibitor 4-nitro-pyridine-N-oxide: the role of physicochemical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for Utilizing 4-Hydroxy-3-nitropyridine N-oxide in Na,K-ATPase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 4-Hydroxy-3-nitropyridine N-oxide as a potential inhibitor of the Sodium-Potassium Adenosine Triphosphatase (Na,K-ATPase). The Na,K-ATPase, an essential transmembrane protein, is a well-established therapeutic target for various conditions, including heart failure and potentially cancer.[1] The exploration of novel inhibitors, such as heterocyclic N-oxides, is a promising avenue for the development of new therapeutic agents.[2]
This document outlines detailed protocols for the preparation of the enzyme, determination of inhibitory activity and kinetics, and whole-cell-based assays. Furthermore, it presents a framework for data analysis and visualization of the intricate signaling pathways associated with Na,K-ATPase modulation.
Data Presentation
The inhibitory potential of a novel compound is quantified by its half-maximal inhibitory concentration (IC50) and its effect on the kinetic parameters of the enzyme. The following tables provide a template for presenting such quantitative data for this compound.
Table 1: Inhibitory Potency (IC50) of this compound on Na,K-ATPase from Various Tissue Sources
| Tissue Source | Na,K-ATPase Isoform(s) | IC50 (µM) of this compound | IC50 (µM) of Ouabain (Control) |
| Porcine Cerebral Cortex | α1, α2, α3 | [Insert experimental value] | [Insert experimental value] |
| Dog Kidney Medulla | α1 | [Insert experimental value] | [Insert experimental value] |
| Human Erythrocytes | α1 | [Insert experimental value] | [Insert experimental value] |
Table 2: Kinetic Parameters of Na,K-ATPase Inhibition by this compound
| Parameter | No Inhibitor | + this compound | Type of Inhibition |
| Km (mM for ATP) | [Insert experimental value] | [Insert experimental value] | [Determine from data] |
| Vmax (µmol Pi/mg/min) | [Insert experimental value] | [Insert experimental value] | [Determine from data] |
| Ki (µM) | N/A | [Insert experimental value] | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols provide a step-by-step guide for the key experiments in Na,K-ATPase inhibition studies.
Protocol 1: Preparation of Na,K-ATPase Rich Microsomes from Porcine Cerebral Cortex
This protocol describes the isolation of a microsomal fraction enriched in Na,K-ATPase from porcine brain tissue, a common source for in vitro studies.
Materials:
-
Fresh or frozen porcine cerebral cortex
-
Homogenization Buffer: 250 mM sucrose, 30 mM histidine, 1 mM EDTA, pH 7.2
-
Wash Buffer: 30 mM histidine, 1 mM EDTA, pH 7.2
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
High-speed centrifuge
Procedure:
-
Thaw the porcine cerebral cortex on ice and remove any meninges and white matter.
-
Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove nuclei and mitochondria.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Discard the supernatant and resuspend the pellet in Wash Buffer.
-
Repeat the high-speed centrifugation step.
-
Resuspend the final microsomal pellet in a minimal volume of storage buffer (e.g., 250 mM sucrose, 30 mM histidine, pH 7.2) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot and store the microsomal preparation at -80°C until use.
Protocol 2: In Vitro Na,K-ATPase Activity Assay (Malachite Green Phosphate Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Na,K-ATPase.
Materials:
-
Na,K-ATPase enriched microsomes (from Protocol 1)
-
Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂, 50 mM Tris-HCl, pH 7.4
-
Ouabain (a specific Na,K-ATPase inhibitor) solution (10 mM stock)
-
ATP solution (100 mM stock)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer.
-
Set up two sets of reactions for each sample: one to measure total ATPase activity and one to measure ouabain-insensitive ATPase activity.
-
To the ouabain-insensitive wells, add ouabain to a final concentration of 1 mM.
-
Add varying concentrations of this compound or vehicle control to the appropriate wells.
-
Add the microsomal preparation (e.g., 5-10 µg of protein) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620-660 nm using a microplate reader.
-
Calculate the amount of Pi released using a phosphate standard curve.
-
Na,K-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.
Protocol 3: Determination of IC50 Value
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Procedure:
-
Perform the Na,K-ATPase activity assay (Protocol 2) with a range of concentrations of this compound (e.g., from 1 nM to 100 µM).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 4: Kinetic Analysis of Na,K-ATPase Inhibition
This protocol helps to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
Perform the Na,K-ATPase activity assay (Protocol 2) with a fixed concentration of this compound (e.g., near its IC50 value) and varying concentrations of ATP.
-
Generate a Michaelis-Menten plot (reaction velocity vs. substrate concentration) and a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for both the inhibited and uninhibited reactions.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
Protocol 5: Whole-Cell Based Assay (86Rb Uptake Assay)
This assay measures the activity of the Na,K-ATPase in intact cells by monitoring the uptake of the potassium analog, Rubidium-86 (86Rb).
Materials:
-
Cultured cells expressing Na,K-ATPase (e.g., HEK-293, HeLa, or primary cells)
-
Uptake Buffer: e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, pH 7.4
-
Wash Buffer: Ice-cold 150 mM choline chloride, 1 mM MgCl₂
-
86RbCl
-
Ouabain
-
This compound
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Wash the cells with pre-warmed Uptake Buffer.
-
Pre-incubate the cells with varying concentrations of this compound or ouabain (as a positive control) in Uptake Buffer for a specified time at 37°C.
-
Initiate the uptake by adding 86RbCl (final concentration ~1 µCi/mL) to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Stop the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold Wash Buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter.
-
Determine the ouabain-sensitive 86Rb uptake by subtracting the uptake in the presence of a saturating concentration of ouabain from the total uptake.
-
Calculate the percentage of inhibition of ouabain-sensitive 86Rb uptake by this compound.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to Na,K-ATPase inhibition studies.
Caption: Signaling pathways activated by Na,K-ATPase inhibition.
Caption: Workflow for screening a novel Na,K-ATPase inhibitor.
References
Application Notes and Protocols: Synthesis of 4-Substituted Pyridine Derivatives from 4-Nitropyridine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine N-oxide is a versatile and highly valuable starting material in synthetic organic chemistry, particularly for the preparation of 4-substituted pyridine derivatives. The presence of the electron-withdrawing nitro group at the 4-position, combined with the N-oxide functionality, renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups at the C-4 position. Subsequent deoxygenation of the N-oxide affords the corresponding 4-substituted pyridine. This methodology provides a powerful and often high-yielding route to compounds that are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
General Reaction Pathway
The overall synthetic strategy involves two main steps:
-
Nucleophilic Aromatic Substitution: The nitro group of 4-nitropyridine N-oxide is displaced by a nucleophile. The reaction proceeds readily due to the strong activation provided by the nitro group and the N-oxide.
-
Deoxygenation: The resulting 4-substituted pyridine N-oxide is then reduced to the corresponding 4-substituted pyridine.
A variety of nucleophiles can be employed in the first step, including halides, alkoxides, amines, and sulfur nucleophiles, leading to a diverse range of 4-substituted products.
Data Presentation: Nucleophilic Substitution Reactions of 4-Nitropyridine N-Oxide
The following table summarizes various nucleophilic substitution reactions performed on 4-nitropyridine N-oxide, detailing the nucleophile, reaction conditions, and the resulting product and yield.
| Nucleophile | Reagent(s) and Conditions | Product | Yield (%) | Reference |
| Chloride | Concentrated HCl, 160°C (sealed tube) or reflux for 24 hours | 4-Chloropyridine N-oxide | 80 | [1] |
| Bromide | Concentrated HBr in water or acetic acid | 4-Bromopyridine N-oxide | - | [1] |
| Ethoxide | Sodium ethoxide in anhydrous ethanol | 4-Ethoxypyridine N-oxide | - | [1] |
| Piperidine | Piperidine in ethanol, 30°C (in the absence of light) | 4-(Piperidin-1-yl)pyridine 1-oxide | - | [2] |
| Cyanide | Potassium cyanide, dimethylcarbamoyl chloride in CH3CN, 120°C | 2-Cyano-4-amidopyridine (from 4-amidopyridine N-oxide) | Good | [3] |
Note: Yields are as reported in the cited literature and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloropyridine N-oxide
This protocol describes the preparation of 4-chloropyridine N-oxide from 4-nitropyridine N-oxide using concentrated hydrochloric acid.[1]
Materials:
-
4-Nitropyridine N-oxide
-
Concentrated hydrochloric acid
-
Round-bottom flask with reflux condenser or a sealed tube
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure:
-
Method A (Sealed Tube): In a sealed tube, dissolve 4-nitropyridine N-oxide in concentrated aqueous hydrochloric acid. Heat the mixture at 160°C for several hours.
-
Method B (Reflux): In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitropyridine N-oxide in concentrated aqueous hydrochloric acid. Heat the solution to reflux and maintain for 24 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully neutralize it with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is slightly alkaline.
-
Isolation: The product, 4-chloropyridine N-oxide, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent.
The yield of pure 4-chloropyridine N-oxide is reported to be around 80%.[1]
Protocol 2: Synthesis of 4-Aminopyridine via Reduction
This protocol outlines the reduction of 4-nitropyridine N-oxide to 4-aminopyridine using iron powder in the presence of an acid.[1][4] This is a one-pot reaction that combines the reduction of both the nitro group and the N-oxide.
Materials:
-
4-Nitropyridine N-oxide
-
Iron powder
-
Hydrochloric acid or Sulphuric acid (25-30%)
-
Sodium carbonate
-
Ethyl acetate for extraction
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, suspend 4-nitropyridine N-oxide and iron powder in water.
-
Slowly add the mineral acid (hydrochloric acid or sulphuric acid) to the stirred suspension. The reaction is exothermic and should be controlled.
-
After the addition is complete, heat the mixture to reflux for a specified period to ensure the completion of the reaction.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium carbonate until the pH is basic.
-
Filter the mixture to remove the iron salts.
-
Isolation Method A (Extraction): Extract the aqueous filtrate with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-aminopyridine. Yields of 85-90% can be achieved with this method.[4]
-
Isolation Method B (Concentration and Extraction): Concentrate the filtrate on a rotary evaporator, extract the residue with ethanol, and after evaporation of ethanol, re-extract with hot benzene. Cooling the benzene solution will afford the 4-aminopyridine product (yield ~85%).[4]
Visualizations
General Workflow for the Preparation of 4-Substituted Pyridines
Caption: General two-step synthesis of 4-substituted pyridines.
Signaling Pathway of Nucleophilic Aromatic Substitution
Caption: Mechanism of nucleophilic aromatic substitution on 4-nitropyridine N-oxide.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. mdpi.org [mdpi.org]
Application Notes and Protocols for 4-Hydroxy-3-nitropyridine N-oxide in Material Science Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxy-3-nitropyridine N-oxide is a heterocyclic compound featuring three key functional groups: a hydroxyl (-OH) group, a nitro (-NO2) group, and an N-oxide moiety. This unique combination makes it a promising and versatile building block in material science. While direct research on this specific molecule is emerging, its parent compounds, 4-nitropyridine N-oxide and other pyridine N-oxide derivatives, have been explored for various applications. The N-oxide group enhances the polarity of the molecule and can act as a potent ligand for metal coordination.[1][2] The nitro group is a well-known energetic functional group and a strong electron-withdrawing group, while the hydroxyl group provides a site for hydrogen bonding and further functionalization. These characteristics suggest potential applications in the development of energetic materials, coordination polymers, and functional organic materials.[3][4]
These notes provide an overview of the potential applications based on the known chemistry of related compounds and detailed protocols for the synthesis and characterization of its precursors.
Physicochemical and Structural Data
A summary of key quantitative data for this compound and its common precursor, 4-Nitropyridine N-oxide, is presented below for easy comparison.
| Property | This compound | 4-Nitropyridine N-oxide | Reference |
| CAS Number | 31872-57-8 | 1124-33-0 | [5][6] |
| Molecular Formula | C₅H₄N₂O₄ | C₅H₄N₂O₃ | [5][6] |
| Molecular Weight | 156.098 g/mol | 140.10 g/mol | [5][6] |
| Appearance | - | White to light yellow crystalline powder | [7][8] |
| Melting Point | - | 159-162 °C | [7] |
| IUPAC Name | 3-nitro-1-oxidopyridin-4-ol | 4-nitro-1-oxidopyridin-1-ium | [5][6] |
Potential Applications in Material Science
The multifunctionality of this compound allows for its potential use in several areas of material science.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The N-oxide group is an effective ligand, binding to metal ions through its oxygen atom.[9] The presence of the additional hydroxyl group provides a secondary coordination site, making the molecule a potential bidentate or bridging ligand for the synthesis of novel coordination polymers and MOFs. These materials are of interest for applications in gas storage, catalysis, and sensing.
-
Energetic Materials: The pyridine N-oxide framework, when combined with nitro groups, can lead to compounds with high energy density and a favorable oxygen balance.[4] this compound serves as a scaffold that could be further nitrated or used to synthesize more complex energetic materials with tailored stability and detonation properties.
-
Functional Polymers and Coatings: The compound can be utilized as a monomer or an additive in polymer synthesis.[3] The polar N-oxide and hydrogen-bonding hydroxyl group could enhance properties like adhesion, thermal stability, and water solubility. Polymeric N-oxides are also known for their non-immunogenic "stealth" properties, suggesting applications in biomedical coatings and drug delivery systems.[2]
-
Non-linear Optical (NLO) Materials: The pyridine ring, substituted with a strong electron-withdrawing nitro group and an electron-donating hydroxyl group, creates a "push-pull" system. Such systems are known to exhibit NLO properties, which are crucial for applications in telecommunications and optical computing.
Caption: Key functional groups of the title compound and their roles in potential material science applications.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine N-oxide (Precursor)
This protocol is based on the well-established electrophilic nitration of pyridine N-oxide.[10][11]
Materials:
-
Pyridine N-oxide
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Acetone (for recrystallization)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with gas trap (vented to a sodium hydroxide solution)
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, cautiously add 80 mL of concentrated H₂SO₄ to 120 mL of fuming HNO₃. Stir gently until a homogenous solution is formed. Allow the mixture to cool.
-
Reaction Setup: In the three-neck flask, place 80 mL of concentrated H₂SO₄.
-
Addition of Reactant: While stirring, slowly add 9.51 g (100 mmol) of pyridine N-oxide to the sulfuric acid. An exothermic reaction may occur; maintain the temperature below 60 °C.
-
Nitration: Transfer the prepared nitrating mixture to the addition funnel. Add the nitrating mixture dropwise to the stirred pyridine N-oxide solution over approximately 30 minutes.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C. Maintain this temperature for 3 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto ~150 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH reaches approximately 8. A yellow solid will precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from acetone to yield pure 4-nitropyridine N-oxide.[10]
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. rdchemicals.com [rdchemicals.com]
- 6. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Nitropyridine N-oxide | 1124-33-0 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. sciencemadness.org [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-nitropyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-nitropyridine N-oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the two-step synthesis involving the nitration of pyridine N-oxide to 4-nitropyridine N-oxide, followed by its conversion to the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 4-Nitropyridine N-oxide (Precursor) | Incomplete nitration due to insufficient nitrating agent or inadequate reaction conditions. | - Ensure the use of fuming nitric acid and concentrated sulfuric acid in the correct stoichiometry. - Maintain the reaction temperature between 125-130°C for the specified duration (typically 3 hours).[1] - Vigorously stir the reaction mixture to ensure proper mixing. |
| Decomposition of the product during workup. | - Pour the reaction mixture onto crushed ice after cooling to room temperature to quench the reaction effectively. - Carefully neutralize the acidic solution with a saturated sodium carbonate solution, keeping the temperature low to avoid degradation.[1] | |
| Formation of a Mixture of this compound and 4-Hydroxypyridine N-oxide | This is an inherent outcome of the reaction of 4-nitropyridine N-oxide with acetic anhydride. | - Optimize reaction conditions to favor the formation of the desired 3-nitro product. This may involve adjusting the reaction time and temperature. - Employ effective purification techniques such as column chromatography or fractional crystallization to separate the two products. |
| Difficulty in Separating this compound from 4-Hydroxypyridine N-oxide | Similar polarities of the two compounds. | - Column Chromatography: Use a silica gel stationary phase. A gradient elution starting with a non-polar solvent system (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is recommended. - Fractional Crystallization: Exploit potential differences in solubility in various solvents. Experiment with solvents such as acetone, ethanol, or mixtures with water to selectively crystallize one component. |
| Presence of Unreacted 4-Nitropyridine N-oxide in the Final Product | Incomplete reaction with acetic anhydride. | - Ensure the reaction with acetic anhydride goes to completion by monitoring with TLC. - Increase the reaction time or temperature if necessary, but be mindful of potential side reactions. |
| Dark-colored or Tarry Product | Decomposition of starting materials or products due to excessive heat or prolonged reaction times. | - Carefully control the reaction temperature, especially during the nitration step. - Minimize the reaction time as much as possible while ensuring complete conversion. - Use purified reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and well-documented route is a two-step process:
-
Electrophilic nitration of pyridine N-oxide: This step forms the precursor, 4-nitropyridine N-oxide. The N-oxide group activates the pyridine ring, making it more susceptible to electrophilic attack at the 4-position.[2]
-
Reaction of 4-nitropyridine N-oxide with acetic anhydride: This reaction yields a mixture of 4-hydroxypyridine N-oxide and the desired product, this compound.[3]
A potential alternative is the direct nitration of 4-hydroxypyridine N-oxide, though this route is less commonly described and may present its own challenges with selectivity and control.
Q2: Why is a mixture of products formed in the second step?
A2: The reaction of 4-nitropyridine N-oxide with acetic anhydride proceeds through a mechanism that can result in both the substitution of the nitro group with a hydroxyl group (forming 4-hydroxypyridine N-oxide) and the addition of a nitro group at the 3-position of the newly formed 4-hydroxypyridine N-oxide. The exact mechanism is complex and can be influenced by reaction conditions.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Nitrating Mixture: The mixture of fuming nitric acid and concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It should be prepared and handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The addition of sulfuric acid to nitric acid is highly exothermic and should be done slowly with cooling in an ice bath.[1]
-
Nitrous Fumes: The nitration reaction generates toxic nitrous fumes. The reaction apparatus should be equipped with a gas trap containing a sodium hydroxide solution to neutralize these fumes.[1]
-
Exothermic Reactions: Both the preparation of the nitrating acid and the nitration reaction itself can be exothermic. Careful temperature control is crucial to prevent runaway reactions.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring both steps of the synthesis. Use an appropriate solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation of the starting materials and products. UV visualization is typically effective for these aromatic compounds.
Q5: What are the expected yields for each step?
A5: The nitration of pyridine N-oxide to 4-nitropyridine N-oxide can achieve yields of over 90% under optimized conditions.[2] The yield of this compound from 4-nitropyridine N-oxide is often not reported in high percentages due to the co-formation of 4-hydroxypyridine N-oxide and potential difficulties in separation.
Experimental Protocols
Synthesis of 4-Nitropyridine N-oxide (Precursor)
This protocol is adapted from established methods for the nitration of pyridine N-oxide.[1][2]
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Crushed ice
-
Saturated sodium carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid (30 mL) to fuming nitric acid (12 mL) with stirring. Bring the mixture to 20°C.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, add pyridine N-oxide (9.51 g, 100 mmol). Heat the flask to 60°C.
-
Nitration: Add the prepared nitrating acid dropwise to the pyridine N-oxide over 30 minutes. The temperature will initially decrease. After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice.
-
Neutralization: Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration.
-
Purification: To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving behind insoluble sodium sulfate. Separate the solid by filtration. Evaporate the acetone from the filtrate to obtain the purified product. Recrystallization from acetone can be performed for further purification if necessary.
Synthesis of this compound
This is a general procedure based on the known reactivity of 4-nitropyridine N-oxide.[3]
Materials:
-
4-Nitropyridine N-oxide
-
Acetic anhydride
Procedure:
-
Reaction: In a round-bottom flask, dissolve 4-nitropyridine N-oxide in acetic anhydride.
-
Heating: Heat the reaction mixture under reflux. The exact temperature and reaction time will need to be optimized. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride.
-
Isolation and Purification: The work-up procedure will likely involve neutralization and extraction with an appropriate organic solvent. The primary challenge will be the separation of this compound from the co-product 4-hydroxypyridine N-oxide. Column chromatography on silica gel is the most likely method for successful separation.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 4-Nitropyridine N-oxide
| Parameter | Value | Reference |
| Starting Material | Pyridine N-oxide | [2] |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | [2] |
| Temperature (°C) | 125-130 | [2] |
| Time (h) | 3 | [2] |
| Product | 4-Nitropyridine N-oxide | [2] |
| Yield (%) | >90 | [2] |
Visualizations
References
Technical Support Center: 4-Hydroxy-3-nitropyridine N-oxide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitropyridine N-oxide. Our aim is to help you overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, preventing crystal formation. - Premature crystallization occurred during hot filtration. | - Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use a minimal amount of hot solvent to dissolve the crude product. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling of the solution during filtration. |
| Product is Oily or Gummy, Not Crystalline | - Presence of impurities that inhibit crystallization. - Residual solvent. | - Attempt purification by column chromatography to remove impurities before recrystallization. - Ensure the purified product is thoroughly dried under vacuum to remove all traces of solvent. |
| Discolored Product (e.g., darker than expected yellow) | - Presence of colored impurities from the synthesis. - Decomposition of the product. | - Add a small amount of activated carbon to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the carbon. - Avoid excessive heating during purification. This compound has a high melting point but can be sensitive to prolonged high temperatures.[1][2] |
| Poor Separation in Column Chromatography | - Incorrect solvent system (eluent). - Column overloading. - Inappropriate stationary phase. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for polar compounds like N-oxides is a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol).[3] - Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude product to stationary phase by weight. - Silica gel is a common choice, but for very polar compounds, alumina or reverse-phase silica may provide better separation.[3] |
| Product Co-elutes with Impurities | - Similar polarity of the product and impurities. | - Try a different solvent system with different selectivities. - Consider using a different stationary phase. - If impurities are acidic or basic, an acid or base modifier can be added to the eluent to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for recrystallizing this compound?
Q2: What are the expected impurities from the synthesis of this compound?
A2: Impurities can include unreacted starting materials such as 4-hydroxypyridine N-oxide, regioisomers (e.g., 4-hydroxy-2-nitropyridine N-oxide), and byproducts from side reactions. The nitration of pyridine N-oxide, a precursor, can sometimes yield small amounts of other isomers.[7]
Q3: How can I monitor the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A purity of ≥ 98% is commercially available.[1]
-
Melting Point: A sharp melting range close to the literature value (around 225 °C with decomposition) indicates high purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities.
Q4: My compound seems to be very polar and streaks on the silica TLC plate. What can I do?
A4: Streaking on TLC plates is common for polar compounds like N-oxides.[3] To address this, you can:
-
Add a small amount of a polar modifier like methanol or acetic acid to your eluent.
-
Use a more polar mobile phase.
-
Spot a more dilute solution of your sample on the TLC plate.
-
Consider using a different stationary phase, such as alumina or reverse-phase silica.
Q5: Is this compound sensitive to heat?
A5: The reported melting point is around 225 °C with decomposition, indicating that the compound can degrade at high temperatures.[2] It is advisable to use the lowest necessary temperature for dissolution during recrystallization and to avoid prolonged heating.
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the purification of this compound by recrystallization. The choice of solvent should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, acetone, or a mixture with water)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. Preheat a funnel with a fluted filter paper and a receiving flask with a small amount of boiling solvent. Quickly filter the hot solution.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A workflow diagram for the purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 31872-57-8[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. benchchem.com [benchchem.com]
- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 7. sciencemadness.org [sciencemadness.org]
Technical Support Center: Optimizing Reaction Conditions for Pyridine N-Oxide Nitration
Welcome to the technical support center for the nitration of pyridine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic nitration of pyridine N-oxide to synthesize 4-nitropyridine N-oxide.
Issue: Low Yield of 4-Nitropyridine N-Oxide
-
Potential Cause 1: Incomplete Reaction.
-
Recommended Solution: The reaction may not have proceeded to completion. Consider extending the reaction time or cautiously increasing the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Recommended Solution: Temperature control is critical. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause degradation of the starting material or the product. The established protocol suggests heating the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2][3] Ensure your heating apparatus maintains a stable and accurate temperature.
-
-
Potential Cause 3: Insufficient Nitrating Agent.
-
Recommended Solution: Ensure a sufficient excess of the nitrating agent (a mixture of fuming nitric acid and concentrated sulfuric acid) is used.[1] The ratio of reagents is crucial for driving the reaction to completion.
-
-
Potential Cause 4: Degradation During Work-up.
-
Recommended Solution: The work-up procedure involves pouring the reaction mixture onto ice and neutralizing it with a saturated sodium carbonate solution.[2][3] This process generates significant heat and foaming. Perform the neutralization slowly and with efficient cooling to prevent degradation of the product.
-
Issue: Presence of Unreacted Pyridine N-Oxide
-
Potential Cause: Reaction Time or Temperature is Insufficient.
-
Recommended Solution: If unreacted starting material is observed, it is a clear indication that the reaction has not gone to completion. Increase the reaction time and/or moderately increase the temperature.[1] Use TLC or HPLC to monitor the consumption of the starting material.
-
Issue: Formation of Byproducts
-
Potential Cause 1: Formation of Isomeric Nitro Products.
-
Recommended Solution: While the 4-position is the strongly favored site of nitration on the pyridine N-oxide ring, minor amounts of other isomers can form, especially at higher temperatures.[1] To increase regioselectivity, consider lowering the reaction temperature.[1] Purification of the crude product via recrystallization from acetone or column chromatography can separate the desired 4-nitro isomer.[1][2][3]
-
-
Potential Cause 2: Dinitration.
-
Recommended Solution: Harsh reaction conditions such as excessively high temperatures, prolonged reaction times, or a large excess of the nitrating agent can lead to the formation of dinitrated byproducts.[1] To minimize dinitration, reduce the reaction temperature and/or time, and use a smaller excess of the nitrating agent.[4]
-
-
Potential Cause 3: Deoxygenation of the N-Oxide.
-
Recommended Solution: Although less common during the nitration step, the N-oxide can be reduced. Ensure that no reducing agents are inadvertently introduced into the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: Why is pyridine N-oxide used for nitration instead of pyridine directly?
A1: Pyridine is an electron-deficient heterocycle due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[5] Direct nitration of pyridine requires harsh conditions and typically yields the 3-nitro product in low yields.[4] The N-oxide group in pyridine N-oxide, however, donates electron density into the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack.[3][6] This allows for the selective synthesis of 4-nitropyridine N-oxide under more controlled conditions.
Q2: What is the role of sulfuric acid in the nitrating mixture?
A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a strong acid to protonate nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, removing the water that is formed during the reaction, which helps to drive the equilibrium towards the products.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] This allows you to track the consumption of the starting material and the formation of the product, helping to determine when the reaction is complete.
Q4: What are the safety precautions for this reaction?
A4: The nitration of pyridine N-oxide involves the use of highly corrosive and strong oxidizing agents (fuming nitric acid and concentrated sulfuric acid). This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be vigorous and may evolve nitrous fumes, so a gas trap containing a sodium hydroxide solution is recommended.[2] The neutralization step with sodium carbonate can cause strong foaming and should be done carefully in a large beaker with cooling.[2]
Q5: How can the 4-nitropyridine N-oxide be purified?
A5: The crude product, which precipitates as a yellow solid after neutralization, is often contaminated with inorganic salts like sodium sulfate.[2] The primary purification step involves washing the crude solid with acetone to dissolve the 4-nitropyridine N-oxide and leave the insoluble salts behind.[2] The acetone is then evaporated to yield the product. For higher purity, the product can be recrystallized from acetone.[2][3]
Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of Pyridine N-Oxide
| Parameter | Value | Reference |
| Starting Material | Pyridine N-oxide | [2][3] |
| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | [2][3] |
| Initial Temperature | 60°C | [2][3] |
| Nitrating Acid Addition | Dropwise over 30 minutes | [2][3] |
| Reaction Temperature | 125-130°C (internal) | [2][3] |
| Reaction Time | 3 hours | [2][3] |
| Work-up | Pour onto ice, neutralize with Na₂CO₃ | [2][3] |
| Purification | Recrystallization from acetone | [2][3] |
| Reported Yield | >90% | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of 4-Nitropyridine N-Oxide [2][3]
-
Preparation of the Nitrating Acid:
-
In a flask, cool 12 mL of fuming nitric acid in an ice bath.
-
Slowly and in portions, add 30 mL of concentrated sulfuric acid while stirring.
-
Allow the mixture to warm to 20°C before use.
-
-
Reaction Setup:
-
In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine N-oxide.
-
Heat the pyridine N-oxide to 60°C.
-
Equip the reflux condenser with an adapter connected to a gas trap containing a 2M NaOH solution to neutralize nitrous fumes.
-
-
Addition of Nitrating Acid:
-
Transfer the prepared nitrating acid to the addition funnel.
-
Add the nitrating acid dropwise to the heated pyridine N-oxide over 30 minutes with stirring. The internal temperature will initially decrease.
-
-
Heating:
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto approximately 150 g of crushed ice in a large beaker.
-
Slowly add a saturated sodium carbonate solution in portions until the pH reaches 7-8. Be cautious of strong foaming.
-
A yellow solid consisting of the product and sodium sulfate will precipitate.
-
Collect the precipitate by suction filtration using a Büchner funnel.
-
To the collected solid, add acetone to dissolve the product, leaving the insoluble sodium sulfate.
-
Separate the insoluble salt by filtration.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the yellow product.
-
Dry the product in a desiccator. If necessary, the product can be further purified by recrystallization from acetone.
-
Visualizations
Caption: Experimental workflow for the nitration of pyridine N-oxide.
Caption: Troubleshooting logic for low yield in pyridine N-oxide nitration.
References
Technical Support Center: Synthesis of 4-Substituted Pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding side products during the synthesis of 4-substituted pyridines.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 4-substituted pyridines often challenging?
The synthesis of 4-substituted pyridines is complicated by the inherent electronic properties of the pyridine ring. The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. While nucleophilic aromatic substitution is more favorable, it typically occurs at the C2 and C4 positions.[1] This can lead to mixtures of regioisomers, which are often difficult to separate. Furthermore, the basicity of the pyridine nitrogen can lead to side reactions with certain reagents.
Q2: What are the most common side products observed in 4-substituted pyridine synthesis?
The most prevalent side products include:
-
Regioisomers: Formation of 2-substituted or 2,4-disubstituted pyridines is a common issue, particularly in reactions like the Minisci and Chichibabin reactions.[2]
-
Over-alkylation/Over-arylation: Multiple substitutions on the pyridine ring can occur if the reaction conditions are not carefully controlled.[3]
-
Dimerization: In some reactions, such as the Chichibabin reaction, dimerization of the pyridine substrate can be a significant side reaction.[4]
-
Products from reaction with the nitrogen atom: The lone pair of electrons on the pyridine nitrogen can react with electrophiles, leading to the formation of pyridinium salts.[5]
-
Decomposition: Harsh reaction conditions can lead to the decomposition of starting materials and products.
Q3: How can I improve the regioselectivity of my reaction to favor the C4 position?
Several strategies can be employed to enhance C4-selectivity:
-
Use of Blocking Groups: Employing a removable blocking group at the nitrogen atom, such as a maleate-derived group in Minisci-type reactions, can effectively direct substitution to the C4 position.[3][6]
-
N-Oxide Chemistry: Conversion of the pyridine to a pyridine N-oxide activates the C4 position towards nucleophilic attack. The N-oxide can be removed in a subsequent step.
-
Metalation with Specific Bases: Using bases like n-butylsodium for deprotonation can favor the formation of the 4-pyridyl anion, avoiding the addition reactions commonly seen with organolithium reagents.[5]
-
Activation with N-Amino Groups: The use of N-aminopyridinium salts as electrophiles can lead to highly selective C4-functionalization.[7][8]
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Regioselectivity in Minisci-Type Alkylation
Problem: You are attempting a Minisci reaction to introduce an alkyl group at the C4 position of pyridine but are observing a low yield of the desired product and a mixture of C2- and C4-alkylated isomers.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Competitive C2-alkylation | Utilize a maleate-derived blocking group on the pyridine nitrogen. This sterically hinders the C2 and C6 positions, directing the incoming radical to the C4 position.[3][6] |
| Over-alkylation | Optimize the stoichiometry of the radical precursor. Using the carboxylic acid as the limiting reagent can sometimes reduce over-alkylation.[3] |
| Decomposition of starting material/product | Ensure the reaction is performed under acidic conditions to protonate the pyridine nitrogen, which activates the ring towards radical attack.[2] However, with the maleate blocking group strategy, the reaction can be run under acid-free conditions.[6] |
| Inefficient radical generation | Verify the quality and concentration of the radical initiator (e.g., ammonium persulfate) and catalyst (e.g., silver nitrate). |
Experimental Protocol: Regioselective C4-Alkylation of Pyridine using a Maleate-Derived Blocking Group [6]
-
Formation of the Pyridinium Salt: React pyridine with maleic acid to form the corresponding pyridinium salt. This salt is often crystalline and can be isolated and purified.
-
Minisci Reaction:
-
To a suitable reaction vessel, add the pyridinium salt (1 equiv), the carboxylic acid (2 equiv), ammonium persulfate (2 equiv), and silver nitrate (20 mol%).
-
Add a biphasic solvent system of dichloroethane and water (1:1).
-
Stir the mixture at 50 °C for 2 hours. Monitor the reaction progress by LCMS or NMR.
-
-
Deprotection:
-
After completion, add DBU (3 equiv) to the crude reaction mixture in dichloromethane.
-
Stir at room temperature for 30 minutes.
-
Work-up with an aqueous base (e.g., 1N NaOH) to a pH >10.
-
Extract the product with dichloromethane, wash with brine, dry, and concentrate.
-
Purify the 4-alkylated pyridine by column chromatography.
-
Troubleshooting Workflow for Minisci Reaction
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Minisci reaction - Wikipedia [en.wikipedia.org]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 8. researchgate.net [researchgate.net]
troubleshooting experimental procedures with 4-Hydroxy-3-nitropyridine N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitropyridine N-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of 4-nitropyridine N-oxide, a precursor, is resulting in a low yield. What are the common causes and solutions?
Low yields in the nitration of pyridine N-oxide are often due to suboptimal reaction conditions.[1] Key factors to verify include:
-
Temperature Control: The reaction is highly exothermic. Ensure efficient cooling, such as an ice bath, during the addition of nitrating agents to prevent side reactions and degradation.[1]
-
Reagent Quality: Use fresh, fuming nitric acid and concentrated sulfuric acid for the nitrating mixture. The hygroscopic nature of pyridine N-oxides means that the starting material should be thoroughly dried, for instance, by azeotropic distillation with toluene.[2]
-
Reaction Time and Temperature: After the initial addition, the mixture typically requires heating to 125-130°C for several hours to ensure the reaction goes to completion.[3][4]
-
Work-up Procedure: During neutralization with a saturated sodium carbonate solution, add the base slowly and with vigorous stirring to avoid localized overheating and potential degradation of the product.[3][4]
Q2: I am observing unexpected side-products during the synthesis of this compound. How can I minimize their formation?
The formation of isomers or other byproducts can occur. For instance, in related reactions with 4-nitropyridine-N-oxide, different isomers can be formed.[5] To improve selectivity:
-
Control of Nitration: During the nitration step to form the precursor, ensure the temperature is carefully controlled to favor 4-position substitution.
-
Purification of Intermediates: Purify the 4-nitropyridine N-oxide intermediate before proceeding to the next step. Recrystallization from acetone is a common method.[3][4]
Q3: I'm having trouble with the solubility of this compound for my experiments. What solvents are recommended?
This compound is soluble in aqueous solutions of sodium hydroxide and hydrochloric acid.[5] It is sparingly soluble in warm water, ether, and benzene but can be recrystallized from warm ethanol.[5] For biological assays, consider preparing a stock solution in an appropriate organic solvent that is miscible with your aqueous buffer, if the final concentration allows.
Q4: The purified this compound appears to be degrading over time. What are the proper storage conditions?
Pyridine N-oxides can be hygroscopic and sensitive to light and heat.[2] Store this compound in a tightly sealed container, protected from light, and at a low temperature (0-8 °C is recommended for the related compound 4-Hydroxy-3-nitropyridine).[6]
Physicochemical Data
Here is a summary of key quantitative data for this compound and its common precursor, 4-nitropyridine N-oxide.
| Property | This compound | 4-nitropyridine N-oxide |
| CAS Number | 31872-57-8 | 1124-33-0 |
| Molecular Formula | C5H4N2O4 | C5H4N2O3 |
| Molecular Weight | 156.09 g/mol | 140.10 g/mol [7] |
| Appearance | Not specified, likely a solid | Yellow crystalline powder[3] |
| Melting Point | Not specified | 157-160.5 °C[3][8] |
| pKa | Not specified | -1.37±0.10 (Predicted)[9] |
| Solubility | Soluble in aqueous acid and base, recrystallizes from warm ethanol.[5] | Sparingly soluble in water.[9] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine N-oxide (Precursor)
This protocol is adapted from established methods for the electrophilic nitration of pyridine N-oxide.[3][4]
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Bring the mixture to 20°C.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, add 9.51 g of pyridine N-oxide and heat to 60°C.
-
Nitration: Add the nitrating acid dropwise to the pyridine N-oxide over 30 minutes. The temperature may initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up: Cool the mixture to room temperature and pour it onto approximately 150 g of crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from acetone to yield pure 4-nitropyridine N-oxide.
Visualizations
Caption: A general workflow for troubleshooting low reaction yields.
Caption: Synthesis pathway to this compound.
Caption: A decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. benchchem.com [benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
stability and degradation of 4-Hydroxy-3-nitropyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Hydroxy-3-nitropyridine N-oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal preservation, storage at 0-8 °C is advised.[2] The compound should be protected from light and moisture to prevent potential degradation.
Q2: Is this compound sensitive to acidic or basic conditions?
A2: While specific data for this compound is limited, based on the behavior of analogous 4-nitropyridine N-oxides, it is expected to be relatively stable in dilute acidic solutions. However, it may be susceptible to degradation under strong basic conditions, which can facilitate nucleophilic attack on the pyridine ring.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure and the known reactivity of related compounds, the following degradation pathways are plausible for this compound:
-
Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives. This can be particularly relevant in the presence of reducing agents or under certain biological conditions.
-
Nucleophilic substitution of the nitro group: The 4-nitro group can be displaced by strong nucleophiles.
-
Photodegradation: Aromatic nitro compounds and N-oxides can be sensitive to UV light, potentially leading to complex degradation pathways.
-
Thermal decomposition: At elevated temperatures, pyridine N-oxides can undergo deoxygenation of the N-oxide group and further decomposition.[3]
Q4: Are there any known incompatibilities with common laboratory reagents?
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected reaction products or impurities observed in analysis (e.g., TLC, HPLC, NMR). | Degradation of the compound due to improper storage or handling. | 1. Verify that the compound has been stored under the recommended conditions (cool, dry, dark). 2. Avoid exposure to light and moisture during experimental setup. 3. Check the purity of the starting material before use. 4. Consider the possibility of incompatibility with other reagents in the reaction mixture. |
| Low yield or incomplete reaction. | Instability of the compound under the reaction conditions. | 1. If the reaction is performed at elevated temperatures, consider if thermal degradation is a possibility. 2. If the reaction involves strongly acidic or basic conditions, assess the stability of the compound under these conditions in a separate experiment. 3. For photosensitive reactions, ensure the reaction is adequately shielded from light. |
| Discoloration of the solid compound upon storage. | Potential degradation due to exposure to light or air. | 1. Store the compound in an amber vial or a container protected from light. 2. Ensure the container is tightly sealed to minimize exposure to air and moisture. |
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
-
Handling: Handle this compound in a well-ventilated area.[1] Avoid generating dust.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Solution Preparation:
-
Bring the compound to room temperature before opening the container to avoid condensation of moisture.
-
Weigh the desired amount of the compound quickly and accurately.
-
Dissolve the compound in a suitable solvent. Compatibility with a range of common solvents should be determined on a small scale first. For analytical purposes, solvents like methanol or acetonitrile are often used.
-
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M HCl.
-
Basic Hydrolysis: Add an appropriate volume of the stock solution to a solution of 0.1 M NaOH.
-
Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of the compound to a UV light source.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is a common starting point.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Quantify the percentage of degradation.
-
Visualizations
Logical Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Potential Degradation Pathways
Caption: Plausible degradation routes for this compound.
References
removal of residual hydrogen peroxide from N-oxide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions concerning the critical step of removing residual hydrogen peroxide following N-oxide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of residual hydrogen peroxide.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete removal of hydrogen peroxide. | - Insufficient amount of quenching agent used.- Inadequate reaction time or temperature for quenching.- Poor mixing of the quenching agent with the reaction mixture. | - Add the quenching agent in slight excess.- Monitor the quenching reaction using peroxide test strips or a quantitative method.- Ensure vigorous stirring during the addition of the quenching agent. |
| Exothermic reaction during quenching. | - The reaction between the quenching agent and hydrogen peroxide is inherently exothermic. | - Add the quenching agent portion-wise or dropwise while cooling the reaction mixture in an ice bath.[1] |
| Product degradation during work-up. | - Presence of residual peroxides during distillation or concentration can lead to decomposition.[2] | - Always confirm the absence of peroxides before any heating or concentration steps.[2] |
| Inaccurate biological assay results. | - Residual hydrogen peroxide can exhibit antimicrobial properties, leading to false-positive results.[3] | - Implement a rigorous peroxide removal protocol and quantify residual levels to ensure they are below the minimum inhibitory concentration for the tested microorganisms.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual hydrogen peroxide from N-oxide synthesis?
A1: Residual hydrogen peroxide can lead to several issues, including:
-
Safety Hazards: Peroxides can be explosive, especially upon concentration or heating.[2]
-
Product Instability: The presence of an oxidant can degrade the desired N-oxide product, particularly during purification steps like distillation.
-
Inaccurate Biological Data: Hydrogen peroxide possesses antimicrobial properties and its presence can lead to misleading results in biological assays.[3]
Q2: What are the common methods for quenching residual hydrogen peroxide?
A2: Common methods involve the use of reducing agents or catalysts to decompose the hydrogen peroxide.
-
Reductive Quenching: This involves the addition of a reducing agent that is oxidized by hydrogen peroxide. Commonly used reagents include sodium thiosulfate, sodium sulfite, and ferrous sulfate.[1][4]
-
Catalytic Decomposition: This method employs a catalyst to accelerate the decomposition of hydrogen peroxide into water and oxygen.[5] Examples of catalysts include manganese (IV) oxide, platinum black, and the enzyme catalase.[5][6][7]
Q3: How can I test for the presence of residual hydrogen peroxide?
A3: Several methods are available to detect and quantify residual hydrogen peroxide:
-
Qualitative Testing: Potassium iodide (KI) starch paper is a common and rapid method to check for the presence of peroxides. A positive test is indicated by the formation of a blue-black color.[8]
-
Quantitative Analysis:
-
Titration: Traditional methods include titration with potassium permanganate or ceric sulfate.[9][10]
-
Spectrophotometry: More sensitive methods involve the formation of a colored complex that can be measured with a spectrophotometer. The ferric thiocyanate and potassium titanium oxalate methods are widely used.[9][11]
-
Q4: Is there a preferred quenching agent?
A4: The choice of quenching agent depends on the specific N-oxide, the reaction solvent, and the desired work-up procedure. Sodium thiosulfate is a widely used, effective, and generally safe option for many applications.[1][4][8]
Q5: What are the safety precautions to consider during peroxide quenching?
A5: The decomposition of hydrogen peroxide can be highly exothermic. It is crucial to:
-
Add the quenching agent slowly and in a controlled manner (e.g., dropwise or in small portions).[1]
-
Cool the reaction mixture using an ice bath during the quenching process.
-
Ensure efficient stirring to dissipate heat and ensure complete reaction.
-
Always perform reactions involving peroxides behind a safety shield.[2]
Experimental Protocols
Protocol 1: Quenching with Sodium Thiosulfate
This protocol describes the use of sodium thiosulfate to remove excess hydrogen peroxide.
Materials:
-
Reaction mixture containing the N-oxide and residual hydrogen peroxide
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or solid sodium thiosulfate pentahydrate
-
Potassium iodide (KI) starch test strips
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Cool the reaction mixture to 0-5 °C in an ice bath with vigorous stirring.[1]
-
Slowly add a saturated solution of sodium thiosulfate dropwise. Alternatively, add solid sodium thiosulfate pentahydrate in small portions.[8][12]
-
Monitor the temperature of the reaction mixture to ensure it does not rise significantly.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C.[8]
-
Test for the presence of peroxides using a KI starch test strip. If the test is positive, add more sodium thiosulfate solution and continue stirring until the test is negative.
-
Once the quenching is complete, proceed with the standard aqueous work-up and extraction of the N-oxide product.
Protocol 2: Detection and Quantification of Residual Hydrogen Peroxide using the Potassium Titanium Oxalate Method
This spectrophotometric method is suitable for quantifying low levels of residual hydrogen peroxide.[11]
Materials:
-
Sample containing residual hydrogen peroxide
-
Potassium titanium oxalate (K₂TiO(C₂O₄)₂) solution
-
Sulfuric acid (H₂SO₄)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of known hydrogen peroxide concentrations.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with deionized water to bring the expected hydrogen peroxide concentration into the range of the standard curve.
-
Complex Formation: In a volumetric flask, add the diluted sample, sulfuric acid, and the potassium titanium oxalate solution. The presence of hydrogen peroxide will form a yellowish-orange titanium(IV)-peroxide complex.[11]
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at its maximum wavelength (around 390-400 nm).[11]
-
Quantification: Determine the concentration of hydrogen peroxide in the sample by comparing its absorbance to the standard curve.
Visual Guides
Caption: Workflow for N-oxide synthesis, peroxide removal, and product isolation.
Caption: Troubleshooting logic for incomplete removal of hydrogen peroxide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Decomposing hydrogen peroxide - Department of Chemistry, University of York [york.ac.uk]
- 7. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]
- 8. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Hydrogen Peroxide Tests for Quality Control in the Food Industry [chemetrics.com]
- 10. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 11. WateReuse Association [watereuse.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Synthesis of 4-Hydroxy-3-nitropyridine and its N-oxide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Hydroxy-3-nitropyridine and 4-Hydroxy-3-nitropyridine N-oxide. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during these syntheses.
Data Presentation: Reaction Parameters
The following table summarizes key quantitative data for the synthesis of 4-Hydroxy-3-nitropyridine.
| Parameter | Value |
| Starting Material | 4-Hydroxypyridine |
| Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid |
| Reaction Temperature | 60-70°C |
| Reaction Time | 3 hours |
| Reported Yield | 76% |
Experimental Protocols
Synthesis of 4-Hydroxy-3-nitropyridine via Nitration of 4-Hydroxypyridine
This protocol is adapted from a scalable laboratory procedure.
Materials:
-
4-Hydroxypyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Acetone
-
Pyridine (for extraction, optional)
-
Concentrated Ammonia (for pH adjustment)
Equipment:
-
Large reaction vessel (e.g., 20 L flask) with overhead stirring and temperature control
-
Addition funnel
-
Nitrogen inlet
-
Large beaker for quenching
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven or desiccator
Procedure:
-
Reaction Setup: In a 20 L flask under a nitrogen atmosphere, carefully add 1500 mL of concentrated sulfuric acid.
-
Addition of Starting Material: In batches, add 300 g (3.15 mol) of 4-Hydroxypyridine to the sulfuric acid with stirring.
-
Preparation of Nitrating Mixture: In a separate container, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring and cooling.
-
Nitration: Cautiously transfer the nitrating mixture to the reaction flask. Heat the reaction mixture to 60-70°C and maintain this temperature for 3 hours.
-
Quenching: After 3 hours, allow the reaction mixture to cool to room temperature over approximately 16 hours. Pour the reaction mixture into 10 L of ice water.
-
pH Adjustment: Alkalize the mixture to a pH of 11-12 by the dropwise addition of concentrated ammonia.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Stir the residue in pyridine (10 L) and filter.
-
Dissolve the inorganic solid in water (10 L) and extract three times with pyridine (3 x 2.5 L).
-
Combine the pyridine extracts and concentrate.
-
-
Purification:
-
Stir the residue in acetone (6.6 L) for 1.5 hours.
-
Filter the crude product and dry for 16 hours.
-
Slurry the crude product (623.6 g) in water (1.25 L) for 60 minutes to remove residual inorganic salts.
-
Filter the purified product and dry for 72 hours to yield 4-Hydroxy-3-nitropyridine (334.4 g, 76% yield).
-
Synthesis of this compound
General Procedure Outline:
-
Reaction: 4-nitropyridine N-oxide is heated with acetic anhydride.
-
Work-up: The reaction mixture would likely be cooled and quenched, for example, with water or a basic solution to neutralize acetic acid.
-
Purification: Separation of this compound from the co-product 4-hydroxypyridine N-oxide and other byproducts would be necessary, likely involving techniques such as column chromatography or fractional crystallization.
Further process development and optimization would be required to establish a robust and scalable protocol.
Experimental Workflow Diagrams
Caption: Synthesis of 4-Hydroxy-3-nitropyridine.
Caption: Synthesis of this compound.
Troubleshooting Guides
Synthesis of 4-Hydroxy-3-nitropyridine
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Over-nitration or side reactions. | - Monitor Reaction: Use TLC or HPLC to monitor the reaction to completion. - Optimize Extraction: Ensure efficient extraction with pyridine by performing multiple extractions. - Control Temperature: Maintain the reaction temperature strictly between 60-70°C to minimize side product formation. |
| Product is Difficult to Purify | - Presence of inorganic salts. - Formation of isomeric or dinitrated byproducts. | - Thorough Washing: Ensure the crude product is thoroughly washed with water to remove inorganic impurities. - Recrystallization: If impurities persist, consider recrystallization from a suitable solvent system. |
| Reaction is too Exothermic | - Addition of nitrating mixture is too fast. - Inadequate cooling. | - Slow Addition: Add the nitrating mixture slowly and in a controlled manner. - Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity, especially during the initial addition. |
Synthesis of this compound
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Suboptimal reaction temperature or time. - Formation of multiple products. | - Optimize Conditions: Systematically vary the reaction temperature and time to favor the formation of the desired product. - Reaction Monitoring: Use analytical techniques like HPLC or NMR to track the formation of both this compound and 4-hydroxypyridine N-oxide to find optimal conditions. |
| Difficult Separation of Products | - Similar polarities of the desired product and byproducts. | - Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. - Fractional Crystallization: Investigate different solvent systems for selective crystallization of the desired product. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions for the scale-up nitration of 4-hydroxypyridine?
A1: Nitration reactions are highly exothermic and require strict safety protocols, especially at scale.[2] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes.[2]
-
Controlled Addition: Add the nitrating mixture slowly and monitor the temperature closely to prevent a runaway reaction.
-
Emergency Preparedness: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate spill kits.[2]
Q2: How can I avoid over-nitration during the synthesis of 4-Hydroxy-3-nitropyridine?
A2: Over-nitration can be a significant side reaction. To minimize it:
-
Control Stoichiometry: Use a carefully calculated amount of the nitrating agent. A large excess should be avoided.
-
Temperature Control: Maintain the reaction temperature within the recommended range of 60-70°C. Higher temperatures can promote further nitration.
-
Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to prevent further reaction.
Q3: What are the potential byproducts in the synthesis of this compound from 4-nitropyridine N-oxide?
A3: The primary byproduct is 4-hydroxypyridine N-oxide.[1] Other potential side products could arise from further reactions or decomposition, depending on the reaction conditions.
Q4: What are the best methods for purifying 4-Hydroxy-3-nitropyridine?
A4: The provided protocol uses a series of washing and slurrying steps with water and acetone to remove inorganic salts and other impurities. For highly pure material, recrystallization from a suitable solvent or column chromatography could be employed.
Q5: Can continuous flow chemistry be used for the synthesis of these compounds?
A5: Continuous flow chemistry is an excellent strategy for improving the safety and scalability of energetic reactions like nitrations. A continuous flow approach for the synthesis of 4-nitropyridine has been reported, which minimizes the accumulation of hazardous intermediates and allows for better temperature control.[3] This methodology could potentially be adapted for the synthesis of 4-Hydroxy-3-nitropyridine and its N-oxide.
References
Technical Support Center: Managing Hydrolysis of Aminopyridines During Reduction of Nitropyridine N-Oxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of aminopyridines during the reduction of nitropyridine N-oxides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aminopyridine hydrolysis during the reduction of nitropyridine N-oxides?
A1: The primary cause of hydrolysis is the reaction of the aminopyridine product in aqueous solutions, particularly under neutral to basic conditions and at elevated temperatures, to form the corresponding pyridone. This is a common issue, especially during the workup and concentration steps of the reaction.[1]
Q2: Which reduction methods are most prone to causing hydrolysis?
A2: Reduction methods using iron in the presence of mineral acids, such as hydrochloric or acetic acid, are well-documented to lead to the formation of pyridone byproducts.[1] Attempts to neutralize the reaction mixture and concentrate the aqueous solution by heating can significantly increase the extent of hydrolysis.[1]
Q3: How does pH influence the stability of aminopyridines?
A3: Aminopyridines are basic compounds; for instance, 4-aminopyridine has a pKa of approximately 9.1.[2][3][4] In aqueous solutions, the pH plays a critical role in their stability. Neutral to basic conditions, especially when heated, promote hydrolysis to the corresponding pyridone.[1] Acidic conditions can protonate the amino group, which may reduce its susceptibility to hydrolysis, but harsh acidic conditions can also lead to other side reactions.
Q4: Are there alternative reduction methods that can minimize hydrolysis?
A4: Yes, several alternative methods can be employed to reduce the risk of hydrolysis. Catalytic transfer hydrogenation using reagents like ammonium formate with palladium on carbon offers a milder reaction environment. Other selective reducing agents, such as titanium trichloride (TiCl₃), have been used for the reduction of N-oxides to amines and may offer better chemoselectivity and reduced hydrolysis.
Q5: How can I monitor the progress of the reduction and detect the formation of the pyridone byproduct?
A5: The reaction progress and the formation of byproducts can be monitored using various spectroscopic and chromatographic techniques. Thin-layer chromatography (TLC) can often distinguish between the starting material, the aminopyridine product, and the more polar pyridone byproduct. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective.[5] Infrared (IR) spectroscopy can also be used to identify the characteristic functional groups of the aminopyridine and the pyridone.[6][7]
Troubleshooting Guides
Problem 1: Low Yield of Aminopyridine and Presence of an Unexpected, More Polar Byproduct
Possible Cause: Hydrolysis of the aminopyridine product to the corresponding pyridone. This is often confirmed by a spot on the TLC plate with a lower Rf value than the desired aminopyridine.
Solutions:
-
pH Control During Workup:
-
After the reduction is complete, carefully neutralize the reaction mixture at a low temperature (e.g., 0-5 °C) to a slightly acidic pH (around 5-6) before extraction. This protonates the aminopyridine, increasing its stability in the aqueous phase.
-
Avoid making the solution basic during the initial workup stages.
-
-
Extraction Strategy:
-
Extract the product into an organic solvent immediately after neutralization. Use a solvent in which the aminopyridine has good solubility, such as ethyl acetate or dichloromethane.
-
Perform multiple extractions to ensure complete removal of the product from the aqueous phase.
-
-
Avoid Heating Aqueous Solutions:
-
Do not heat the aqueous solution containing the aminopyridine to concentrate it.[1] If the product is in the aqueous layer, it is preferable to perform a thorough extraction. If concentration is unavoidable, it should be done under reduced pressure at a low temperature.
-
-
Choice of Reducing Agent:
-
Consider switching to a milder and more selective reducing agent. Catalytic transfer hydrogenation or the use of specific metal hydrides might be less prone to inducing hydrolysis.
-
Problem 2: Incomplete Reduction of the Nitropyridine N-oxide
Possible Cause: Insufficient reducing agent, deactivated catalyst, or suboptimal reaction conditions.
Solutions:
-
Stoichiometry of Reagents:
-
Ensure that a sufficient excess of the reducing agent (e.g., iron powder) is used.
-
For catalytic hydrogenations, ensure the catalyst is active and used in the correct loading.
-
-
Reaction Time and Temperature:
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
If the reaction is sluggish, a moderate increase in temperature may be necessary, but be mindful that higher temperatures can also increase the rate of hydrolysis.
-
-
Catalyst Activity:
-
For catalytic reductions, ensure the catalyst has not been poisoned. If necessary, use a fresh batch of catalyst.
-
Data Presentation
Table 1: Comparison of Reduction Methods for 4-Nitropyridine N-oxide
| Reduction Method | Reagents | Typical Yield of 4-Aminopyridine | Key Byproducts | Advantages | Disadvantages |
| Iron/Mineral Acid | Fe, HCl or H₂SO₄ | 80-90%[1] | 4-Pyridone, 4-Aminopyridine-N-oxide, 4,4'-Azopyridine[1] | Inexpensive reagents, high conversion. | Prone to hydrolysis, formation of multiple byproducts.[1] |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Generally high | Over-reduction to piperidines possible. | Clean reaction, high yields. | Requires specialized equipment for handling hydrogen gas. |
| Catalytic Transfer Hydrogenation | HCOOH-NEt₃, Pd/C | High | - | Milder conditions, avoids high-pressure H₂. | May require optimization for specific substrates. |
| Titanium Trichloride | TiCl₃ | - | - | High selectivity for N-oxide reduction. | Stoichiometric reagent, potential for metal waste. |
Experimental Protocols
Protocol 1: Reduction of 4-Nitropyridine N-oxide with Iron and Sulfuric Acid (with minimized hydrolysis)
This protocol is adapted from a literature procedure with modifications to minimize byproduct formation.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitropyridine N-oxide (1 equivalent) and water.
-
Addition of Reagents: To the stirred suspension, add iron powder (3-4 equivalents). Slowly add 25-30% sulfuric acid dropwise. The reaction is exothermic. Maintain the temperature below 50°C during the addition.
-
Reaction: After the addition is complete, heat the mixture to 80-90°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup (Crucial for preventing hydrolysis):
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5°C.
-
Slowly add a saturated solution of sodium carbonate to neutralize the acid until the pH reaches approximately 8-9, while keeping the temperature below 10°C. This will precipitate iron salts.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with a small amount of cold water.
-
Immediately extract the filtrate with ethyl acetate or another suitable organic solvent (3 x volume of aqueous phase).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.
-
Visualizations
Caption: Experimental workflow for the reduction of nitropyridine N-oxides with an emphasis on a hydrolysis-minimizing workup.
Caption: Troubleshooting decision tree for low yields in aminopyridine synthesis from nitropyridine N-oxides.
References
- 1. mdpi.org [mdpi.org]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]
- 4. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Continuous Extraction for Pyridine Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing continuous extraction methods in the synthesis of pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked questions (FAQs)
Q1: What are the main advantages of using continuous extraction for pyridine derivative synthesis compared to traditional batch methods?
A1: Continuous extraction, often integrated with continuous flow synthesis, offers several key advantages:
-
Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, which is particularly beneficial for managing highly exothermic reactions common in pyridine synthesis.[1] This minimizes the risk of thermal runaway.
-
Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and fewer byproducts.[2][3]
-
Increased Efficiency and Throughput: Automation and the elimination of manual workup steps between reaction and extraction significantly reduce cycle times and allow for higher productivity.[4]
-
Scalability: Continuous processes are often easier to scale up from laboratory to production scales compared to batch processes.[2][5]
Q2: What are the most common types of continuous extraction methods used for pyridine derivatives?
A2: The most prevalent methods include:
-
Continuous Liquid-Liquid Extraction (LLE): This involves the continuous mixing of the reaction output stream with an immiscible solvent, followed by phase separation.[4][6] This is a versatile technique for separating pyridine derivatives from aqueous solutions.[1]
-
Supercritical Fluid Extraction (SFE): Supercritical carbon dioxide (scCO₂) is a popular choice due to its non-toxic and environmentally friendly nature.[7] It is effective for extracting pyridine and its derivatives from aqueous solutions.
-
Membrane-Based Extraction: This technique uses a membrane to separate the aqueous and organic phases, which can help to prevent emulsion formation.[8]
Q3: How does the basicity of pyridine and its derivatives affect the extraction process?
A3: The basic nature of the pyridine ring is a critical factor in designing an effective extraction strategy. It allows for the use of acid-base extraction principles. By washing the organic phase with a dilute acidic solution (e.g., HCl), the pyridine derivative can be protonated and selectively extracted into the aqueous phase, separating it from non-basic impurities.[1] Subsequently, the aqueous phase can be basified to recover the pyridine derivative, which can then be re-extracted into an organic solvent.[1]
Troubleshooting Guide
Issue 1: Emulsion Formation at the Liquid-Liquid Interface
Q: I am consistently observing a stable emulsion at the interface between my aqueous and organic phases in my continuous liquid-liquid extraction setup, which is hindering phase separation. What can I do to resolve this?
A: Emulsion formation is a frequent challenge, especially when dealing with complex reaction mixtures containing surfactant-like impurities.[9] Here are several strategies to prevent or break emulsions:
-
Prevention:
-
Gentle Mixing: Instead of vigorous mixing, which can promote emulsion formation, opt for gentler agitation that still allows for sufficient mass transfer. In continuous systems, this can be achieved by optimizing the design of the mixer.[9]
-
Solvent Choice: The choice of organic solvent can influence the tendency for emulsion formation. Experiment with different solvents to find one that provides good partitioning for your product while minimizing emulsion.[10]
-
-
Breaking an Existing Emulsion:
-
Salting Out: Adding a saturated brine solution to the aqueous phase increases its ionic strength, which can help to break the emulsion.[9][11]
-
Centrifugation: An inline centrifuge can be a highly effective method for physically separating the phases and breaking stubborn emulsions.[12][13]
-
Addition of a Different Organic Solvent: Introducing a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[9]
-
Membrane-Based Phase Separators: Employing a phase separator with a hydrophobic or hydrophilic membrane can facilitate clean separation of the two phases and prevent emulsions from forming downstream.[5][8]
-
Issue 2: Low Yield of the Extracted Pyridine Derivative
Q: My reaction appears to be going to completion, but the yield of my extracted pyridine derivative is consistently low. What are the potential causes and how can I improve it?
A: Low extraction yield can stem from several factors related to both the reaction and the extraction process itself:
-
Suboptimal Partition Coefficient: The pyridine derivative may have significant solubility in both the aqueous and organic phases, leading to incomplete extraction.
-
Solution: Adjust the pH of the aqueous phase. For basic pyridine derivatives, increasing the pH will suppress their protonation and increase their partitioning into the organic solvent. Conversely, for acidic pyridine derivatives, lowering the pH will have a similar effect.
-
Solution: Alter the solvent system. A solvent selection guide can help in choosing an organic solvent that maximizes the partition coefficient for your specific pyridine derivative.[14][15]
-
-
Insufficient Residence Time: In a continuous system, the time the two phases are in contact might not be sufficient for complete mass transfer.
-
Solution: Decrease the flow rates of both the aqueous and organic streams to increase the residence time in the mixer/extractor.[16]
-
Solution: Increase the volume of the mixer/extractor to provide a longer path for the two phases to be in contact.
-
-
Product Degradation: The extraction conditions (e.g., pH, temperature) might be causing the degradation of your target compound.
-
Solution: Analyze both the aqueous and organic phases for potential degradation products to confirm if this is the issue. If so, adjust the extraction conditions to milder ones.
-
Issue 3: Poor Phase Separation
Q: The interface between my aqueous and organic phases is not sharp, and I'm getting cross-contamination of the two phases. How can I achieve better phase separation?
A: Clean phase separation is crucial for obtaining a pure product. Here are some troubleshooting steps:
-
Density Difference: Ensure there is a sufficient density difference between the two solvents for effective gravity-based separation. If the densities are too similar, consider changing one of the solvents.[17]
-
Phase Separator Design: The design of your phase separator is critical.
-
Gravity Separators: For simple systems, a well-designed gravity separator (settler) with sufficient residence time may be adequate.
-
Membrane Separators: For more challenging separations or to achieve a more compact setup, a membrane-based phase separator is a robust option.[5][8] These use a hydrophobic membrane to allow the organic phase to pass through while retaining the aqueous phase (or vice-versa with a hydrophilic membrane).
-
Centrifugal Separators: For very fast separations or with systems that have a small density difference, a centrifugal separator can be employed.
-
-
Flow Rates: High flow rates can lead to turbulence and carryover of one phase into the other. Optimizing the flow rates for your specific separator design is important.
Data Presentation
Table 1: Solvent Selection Guide for Liquid-Liquid Extraction of Pyridine Derivatives
| Solvent | Key Properties | Advantages | Disadvantages | Green Chemistry Rating |
| Toluene | Aromatic, water-immiscible | Good for dissolving many organic compounds.[14] | Can be difficult to remove, environmental concerns. | Yellow (Usable)[18][19] |
| Methyl tert-butyl ether (MTBE) | Ether, partially water-miscible | Good solvent for a range of polarities, easily removed.[9] | Can form peroxides, some environmental concerns. | Yellow (Usable)[18] |
| Ethyl acetate (EtOAc) | Ester, slightly water-miscible | Relatively low toxicity, effective for many extractions.[9] | Can be hydrolyzed under acidic or basic conditions. | Green (Preferred)[18] |
| Dichloromethane (DCM) | Chlorinated, water-immiscible | Excellent solvent for a wide range of compounds, dense.[9] | Toxic, environmental concerns. | Red (Undesirable)[18] |
| n-Hexane / n-Heptane | Aliphatic, water-immiscible | Good for non-polar compounds, low boiling points.[20] | Poor solvent for polar pyridine derivatives. | Green (Preferred)[18] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Cyclic ether, partially water-miscible | Greener alternative to THF and DCM, good performance.[14] | Can form peroxides. | Green (Preferred)[15] |
| Deep Eutectic Solvents (DESs) | Ionic liquids | Can be designed for specific extractions, "green" potential.[21] | Can be viscous, recovery of the solute may be challenging. | Varies |
| Supercritical CO₂ | Supercritical fluid | Non-toxic, environmentally friendly, easily removed.[7] | Requires high-pressure equipment. | Green (Preferred) |
Table 2: Impact of Residence Time on Yield in Continuous Flow Synthesis of Pyridine Derivatives
| Pyridine Derivative | Reaction Type | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Trisubstituted Pyridine | Bohlmann–Rahtz | 120 | 5 | 76 | [22][23] |
| Trisubstituted Pyridine | Bohlmann–Rahtz | 120 | 5 | 86 | [22][23] |
| Pyridine N-oxides | N-Oxidation | Not Specified | Shorter than batch | up to 99 | [2] |
| Butylpyridinium bromide | Quaternization | Varied | Varied | up to 90 | [3] |
| 2-[methyl(pyridin‐2‐yl)amino]ethanol | Intermediate Synthesis | 160 | Varied | ~62 | [16] |
Experimental Protocols
Protocol 1: General Setup for Continuous Liquid-Liquid Extraction of a Pyridine Derivative
-
Reagent Preparation:
-
Prepare a stock solution of the crude pyridine derivative in a suitable organic solvent (e.g., toluene, ethyl acetate).
-
Prepare an aqueous wash solution (e.g., dilute HCl for extraction of the basic pyridine, or a neutral brine solution for general washing).
-
-
System Assembly:
-
Connect two syringe pumps or peristaltic pumps to a T-mixer or a static mixer.
-
Connect the output of the mixer to the inlet of a phase separator (e.g., a gravity settler or a membrane-based separator).
-
Place collection vessels at the organic and aqueous outlets of the phase separator.
-
-
Extraction Procedure:
-
Set the flow rates of the organic and aqueous streams on the pumps. The ratio of the flow rates will determine the solvent ratio in the extraction.
-
Start the pumps and allow the system to reach a steady state, where the interface in the phase separator is stable.
-
Collect the separated organic and aqueous phases in their respective collection vessels.
-
For multi-stage extractions, the organic outlet can be connected to a second mixer and phase separator for a subsequent extraction with fresh aqueous solution.
-
-
Workup:
-
The collected organic phase containing the purified pyridine derivative can be dried over a drying agent (e.g., Na₂SO₄) and the solvent removed under reduced pressure.
-
If an acid wash was used to extract the pyridine into the aqueous phase, the aqueous phase is then basified (e.g., with NaOH) and re-extracted with an organic solvent.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of a Pyridine Derivative
-
Sample Preparation:
-
The aqueous solution containing the pyridine derivative is placed in the extraction vessel of the SFE system.
-
-
System Setup:
-
The SFE system consists of a CO₂ source, a pump to bring the CO₂ to supercritical pressure, a heater to control the temperature, the extraction vessel, and a back-pressure regulator to maintain the pressure.
-
If a co-solvent (modifier) is used (e.g., methanol), a separate pump is required to introduce it into the CO₂ stream.
-
-
Extraction Procedure:
-
The extraction vessel is brought to the desired temperature and pressure.
-
The supercritical CO₂ (with or without a modifier) is then passed through the aqueous solution.
-
The extraction can be performed in two modes:
-
-
Collection:
-
After the extraction vessel, the pressure is reduced, causing the CO₂ to return to a gaseous state and the pyridine derivative to precipitate out in a collection vessel.
-
The CO₂ can be vented or recycled.
-
Visualizations
Caption: Experimental workflow for continuous synthesis and extraction of pyridine derivatives.
Caption: Logical workflow for troubleshooting emulsion formation in continuous extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 3. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Extraction (LLE) for Efficient Purification | [sailife.com]
- 5. Concentric annular liquid–liquid phase separation for flow chemistry and continuous processing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. shimadzu.com [shimadzu.com]
- 8. ucd.flintbox.com [ucd.flintbox.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. A fully automated liquid–liquid extraction system utilizing interface detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fully Automated Liquid/Liquid (LLE) and Solid/Liquid Extractions (SLE) [palsystem.com]
- 14. acs.org [acs.org]
- 15. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to HPLC Purity Validation of 4-Hydroxy-3-nitropyridine N-oxide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-Hydroxy-3-nitropyridine N-oxide against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This guide outlines a validated HPLC method for this compound and compares it with alternative analytical approaches.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the most common and effective method for the purity analysis of polar aromatic compounds like this compound.[1] A typical method utilizes a C18 stationary phase and a polar mobile phase to achieve optimal separation of the main compound from its process-related impurities and potential degradation products.
Comparative HPLC Data
The following table summarizes the performance of the proposed HPLC method in separating this compound from its potential impurities. The data is representative of a typical analysis.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 5.2 | 99.5 | 99.5 |
| Impurity A (e.g., 4-Hydroxypyridine N-oxide) | 3.8 | 0.2 | - |
| Impurity B (e.g., Starting Material) | 7.1 | 0.3 | - |
Experimental Protocol: HPLC Purity Assay
This protocol provides a general guideline and should be optimized for the specific instrumentation and analytical requirements.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Reference Standard Preparation:
-
Prepare a reference standard solution of this compound with a known purity in the same manner as the sample solution.
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity validation of this compound.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can also be employed for the purity assessment of this compound.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution, high sensitivity, quantitative accuracy, well-established.[1] | Requires specialized equipment, method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High efficiency for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like N-oxides. |
| Nuclear Magnetic Resonance (NMR) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides structural information, can be quantitative (qNMR).[2] | Lower sensitivity than HPLC, requires highly pure reference standards for qNMR. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information. | Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures. |
| Titration | Quantitative chemical analysis to determine the concentration of an analyte. | Simple, inexpensive, and accurate for determining the concentration of the main component.[2] | Not suitable for identifying or quantifying impurities. |
Signaling Pathway of Analytical Method Selection
The choice of an analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates a logical pathway for selecting the most appropriate technique for purity validation.
Caption: Logical pathway for selecting an analytical method for purity validation.
Conclusion
For the comprehensive purity validation of this compound, HPLC stands out as the most suitable technique, offering a balance of high resolution, sensitivity, and quantitative accuracy. While other methods like NMR and titration can provide complementary information, HPLC remains the gold standard for separating and quantifying the main component and its related impurities. The detailed protocol and comparative data provided in this guide serve as a valuable resource for establishing robust quality control procedures in research and development settings.
References
A Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of Nitropyridine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of nitropyridine N-oxides, crucial intermediates in pharmaceutical development. We present a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-nitropyridine N-oxide, 3-nitropyridine N-oxide, and 4-nitropyridine N-oxide. Furthermore, we explore alternative and complementary techniques such as X-ray crystallography and computational chemistry. Detailed experimental protocols and a visual workflow are included to assist researchers in their analytical endeavors.
Spectroscopic Data Comparison
The structural elucidation of nitropyridine N-oxide isomers relies on the subtle yet significant differences in their spectroscopic signatures. The position of the nitro group profoundly influences the electronic environment of the pyridine ring and the N-oxide moiety, leading to distinct shifts and patterns in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electron-donating or -withdrawing effects of the substituents.
¹H NMR Spectroscopy: The position of the electron-withdrawing nitro group causes characteristic downfield shifts of the adjacent protons. In 4-nitropyridine N-oxide, the symmetry of the molecule results in a simplified spectrum with two sets of equivalent protons.
¹³C NMR Spectroscopy: The carbon spectra provide further insights into the electronic structure. The carbon atom directly attached to the nitro group experiences a significant downfield shift. The N-oxide group also influences the chemical shifts of the ring carbons, generally causing a downfield shift compared to the parent pyridine.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Nitropyridine N-Oxides
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent |
| 2-Nitropyridine N-oxide | - | ~7.41 (td) | ~7.48 (m) | ~7.69 (dd) | ~8.29 (dd) | CDCl₃ |
| 3-Nitropyridine N-oxide | ~8.6 (d) | - | ~7.8 (dd) | ~7.5 (t) | ~8.3 (d) | Not specified |
| 4-Nitropyridine N-oxide | 8.18 - 8.23 (m) | 8.40 - 8.44 (m) | - | 8.40 - 8.44 (m) | 8.18 - 8.23 (m) | DMSO-d₆ |
Note: Data for 2- and 3-nitropyridine N-oxide are approximate and sourced from spectral images. Precise values may vary based on experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Nitropyridine N-Oxides
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| 2-Nitropyridine N-oxide | ~150.3 | ~128.4 | ~122.8 | ~138.6 | ~142.4 | Not specified |
| 3-Nitropyridine N-oxide | ~145 | ~150 | ~125 | ~120 | ~135 | Not specified |
| 4-Nitropyridine N-oxide | 140.20 | 121.31 | 142.01 | 121.31 | 140.20 | DMSO-d₆[1] |
Note: Data for 2- and 3-nitropyridine N-oxide are estimated based on related structures and computational predictions due to the limited availability of direct experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For nitropyridine N-oxides, the characteristic vibrations of the nitro (NO₂) group and the N-oxide (N-O) bond are of primary diagnostic importance.
Key Vibrational Modes:
-
Asymmetric NO₂ Stretch: A strong band typically appears in the 1515-1550 cm⁻¹ region.
-
Symmetric NO₂ Stretch: Another strong band is observed between 1345-1385 cm⁻¹.
-
N-O Stretch: The N-oxide bond vibration usually gives rise to a strong band in the 1200-1300 cm⁻¹ range.
-
C-H Aromatic Stretches: These are typically observed above 3000 cm⁻¹.
-
Aromatic C=C and C=N Ring Vibrations: These appear in the 1400-1600 cm⁻¹ region.
Table 3: Key IR Absorption Frequencies (cm⁻¹) of Nitropyridine N-Oxides
| Compound | Asymmetric NO₂ Stretch | Symmetric NO₂ Stretch | N-O Stretch | C-H (Aromatic) |
| 2-Nitropyridine N-oxide | ~1530 | ~1350 | ~1250 | >3000 |
| 3-Nitropyridine N-oxide | ~1525 | ~1355 | ~1260 | >3000 |
| 4-Nitropyridine N-oxide | 1515[1] | 1345[1] | ~1242 | 3115, 3080[1] |
Note: Data for 2- and 3-nitropyridine N-oxide are estimated based on typical ranges for aromatic nitro compounds and N-oxides.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation. A characteristic fragmentation for N-oxides is the loss of an oxygen atom.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight of the compound.
-
[M-16]⁺: A prominent peak resulting from the loss of an oxygen atom from the N-oxide group. This is a strong indicator of an N-oxide functionality.[2]
-
Loss of NO₂: Fragmentation involving the loss of the nitro group (46 Da).
-
Ring Fragmentation: Complex fragmentation patterns arising from the cleavage of the pyridine ring.
Table 4: Key Mass Spectrometry Fragments (m/z) of Nitropyridine N-Oxides
| Compound | Molecular Ion (M⁺) | [M-16]⁺ | Other Key Fragments |
| 2-Nitropyridine N-oxide | 140 | 124 | 94, 78, 66 |
| 3-Nitropyridine N-oxide | 124 (as nitropyridine) | - | 94, 78, 66 |
| 4-Nitropyridine N-oxide | 140 | 124 | 110, 94, 82, 66 |
Note: The mass spectrum of 3-nitropyridine available often corresponds to the non-oxidized form. The N-oxide is expected to show a molecular ion at m/z 140 and a fragment at m/z 124.
Alternative and Complementary Structural Confirmation Methods
While spectroscopic methods are powerful, definitive structural confirmation, especially for novel compounds, often benefits from complementary techniques.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most unambiguous structural information, determining the precise spatial arrangement of atoms and the molecular geometry in the solid state. Several crystal structures of nitropyridine N-oxide derivatives have been reported, confirming their molecular structures and providing valuable data on bond lengths and angles.[3] For instance, the crystal structure of 2,4,6-trinitropyridine-1-oxide has been determined, providing precise bond lengths and angles for the pyridine N-oxide ring system heavily substituted with nitro groups.[3]
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), have become increasingly valuable in structural elucidation. These methods can be used to:
-
Predict NMR Chemical Shifts: Calculated ¹³C and ¹H NMR chemical shifts can be compared with experimental data to aid in signal assignment and confirm the correct isomer.[4][5][6]
-
Simulate IR Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to support the assignment of absorption bands.
-
Determine Stable Conformations: For flexible molecules, computational methods can identify the most stable conformations, which is crucial for interpreting spectroscopic data.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the nitropyridine N-oxide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse experiment
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse experiment
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid nitropyridine N-oxide with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution.
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
-
Scan Range: m/z 40-400
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and key fragment ions. The relative abundances of the ions are crucial for interpreting the fragmentation pattern.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of nitropyridine N-oxides.
Caption: Spectroscopic analysis workflow.
Conclusion
The structural confirmation of nitropyridine N-oxides is reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the electronic environment of the pyridine ring. IR spectroscopy offers a quick and effective means to identify the characteristic nitro and N-oxide functional groups. Mass spectrometry confirms the molecular weight and provides valuable fragmentation data, with the [M-16]⁺ peak being a hallmark of the N-oxide moiety. For unambiguous structure determination, especially in the case of novel derivatives, these spectroscopic methods should be complemented with alternative techniques like X-ray crystallography and computational chemistry. This integrated analytical approach ensures accurate and comprehensive structural characterization, which is paramount in the fields of medicinal chemistry and drug development.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 5. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Hydroxy-3-nitropyridine N-oxide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-Hydroxy-3-nitropyridine N-oxide with its various structural isomers. Understanding the distinct reactivity profiles of these compounds is crucial for their application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document summarizes available experimental data, outlines key reactivity principles, and provides detailed experimental protocols for further investigation.
Introduction to the Reactivity of Hydroxynitropyridine N-oxides
Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique reactivity compared to their parent pyridines. The N-oxide functional group significantly influences the electron distribution within the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution reactions.[1][2] The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group further modulates this reactivity, making the study of hydroxynitropyridine N-oxide isomers a subject of significant interest in synthetic chemistry.
The key factors governing the reactivity of these isomers include:
-
The N-oxide group: This group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions and thus activating them for electrophilic attack. Simultaneously, the inductive effect of the positively charged nitrogen atom makes the ring electron-deficient, facilitating nucleophilic attack, also primarily at the 2- and 4-positions.[1][3]
-
The Nitro group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly when positioned at the 2- or 4-positions relative to a leaving group or the N-oxide.[4][5]
-
The Hydroxyl group (-OH): This group is an activating, ortho-, para-directing group for electrophilic substitution due to its electron-donating resonance effect. In nucleophilic substitution reactions, its effect is more complex and can depend on the reaction conditions (e.g., protonation state).
The interplay of these electronic effects, along with steric hindrance from the substituents, dictates the specific reactivity of each isomer.
Comparative Reactivity Analysis
While direct, comprehensive quantitative studies comparing all isomers of hydroxynitropyridine N-oxide are limited in the publicly available literature, we can infer their relative reactivity based on established principles of physical organic chemistry and available data for related compounds.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for this class of compounds, often involving the displacement of the nitro group. The rate of SNAr is highly dependent on the position of the nitro group and the ability of the molecule to stabilize the negative charge in the Meisenheimer intermediate.
General Reaction Scheme:
Caption: General Mechanism for Nucleophilic Aromatic Substitution.
Table 1: Predicted Relative Reactivity of Hydroxynitropyridine N-oxide Isomers towards Nucleophilic Aromatic Substitution (Displacement of the Nitro Group)
| Isomer | Structure | Predicted Relative Reactivity | Rationale |
| This compound | Moderate | The nitro group is at the 3-position, which is less activated for SNAr compared to the 2- or 4-positions. The N-oxide group provides some activation. | |
| 2-Hydroxy-3-nitropyridine N-oxide | Moderate | Similar to the 4-hydroxy isomer, the nitro group is at the 3-position. The adjacent hydroxyl group may influence reactivity through steric or electronic effects. | |
| 2-Hydroxy-5-nitropyridine N-oxide | Low | The nitro group at the 5-position is meta to the N-oxide, receiving minimal activation for nucleophilic attack. | |
| 3-Hydroxy-2-nitropyridine N-oxide | High | The nitro group is at the 2-position, which is strongly activated by the N-oxide for nucleophilic attack. The hydroxyl group at the 3-position may provide some steric hindrance but also electronic influence. | |
| 3-Hydroxy-4-nitropyridine N-oxide | Very High | The nitro group is at the 4-position, which is highly activated by the N-oxide. This isomer is expected to be one of the most reactive towards SNAr.[2][6] | |
| 5-Hydroxy-2-nitropyridine N-oxide | High | Similar to the 3-hydroxy-2-nitro isomer, the nitro group is at the activated 2-position. The hydroxyl group at the 5-position is less likely to cause steric hindrance compared to the 3-position. |
Note: The structures are placeholders and should be replaced with actual chemical drawings.
Electrophilic Aromatic Substitution
The N-oxide group and the hydroxyl group are both activating and ortho-, para-directing for electrophilic aromatic substitution, while the nitro group is deactivating and meta-directing. The outcome of electrophilic substitution will depend on the relative directing effects of these groups and the specific positions available on the ring. For instance, in the nitration of pyridine N-oxide, the reaction regioselectively yields the 4-nitro derivative.[7]
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution (e.g., Nitration) on Hydroxynitropyridine N-oxide Isomers
| Isomer | Predicted Site(s) of Electrophilic Attack | Rationale |
| This compound | 2- or 6-position | The hydroxyl group at C4 and the N-oxide direct to the 2- and 6-positions. The nitro group at C3 deactivates the adjacent C2 and C4 positions. Attack at C2 would be sterically hindered by the adjacent nitro group. |
| 2-Hydroxy-3-nitropyridine N-oxide | 4- or 6-position | The hydroxyl group at C2 and the N-oxide direct to the 4- and 6-positions. The nitro group at C3 deactivates the adjacent C2 and C4 positions. |
| 2-Hydroxy-5-nitropyridine N-oxide | 4- or 6-position | The hydroxyl group at C2 and the N-oxide direct to the 4- and 6-positions. The nitro group at C5 deactivates the adjacent C4 and C6 positions, leading to a complex interplay of directing effects. |
| 3-Hydroxy-2-nitropyridine N-oxide | 4- or 6-position | The hydroxyl group at C3 directs to the 2-, 4-, and 6-positions. The N-oxide directs to the 2- and 4-positions. The nitro group at C2 deactivates the ring, especially the adjacent C3. Attack is most likely at the 4- or 6-position. |
| 3-Hydroxy-4-nitropyridine N-oxide | 2- or 6-position | The hydroxyl group at C3 directs to the 2-, 4-, and 6-positions. The N-oxide directs to the 2- and 4-positions. The nitro group at C4 deactivates the ring, especially the adjacent C3 and C5. Attack is favored at the 2- or 6-position. |
| 5-Hydroxy-2-nitropyridine N-oxide | 4- or 6-position | The hydroxyl group at C5 directs to the 4- and 6-positions. The N-oxide directs to the 2- and 4-positions. The nitro group at C2 deactivates the ring. Attack is likely favored at the 4- or 6-position. |
Experimental Protocols
To obtain quantitative comparative data, a standardized experimental protocol is essential. Below is a proposed methodology for studying the kinetics of nucleophilic aromatic substitution of hydroxynitropyridine N-oxide isomers.
Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution
Objective: To determine the second-order rate constants for the reaction of various hydroxynitropyridine N-oxide isomers with a common nucleophile (e.g., sodium methoxide).
Materials:
-
This compound and its isomers
-
Sodium methoxide solution in methanol (standardized)
-
Anhydrous methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each hydroxynitropyridine N-oxide isomer in anhydrous methanol at a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of sodium methoxide in anhydrous methanol at a known concentration (e.g., 0.1 M).
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows maximum absorbance and the starting material has minimal absorbance. This will need to be determined empirically for each isomer.
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, place a known volume of the isomer stock solution and dilute with anhydrous methanol to a final volume of, for example, 2.5 mL.
-
Initiate the reaction by adding a small, known volume of the sodium methoxide stock solution to the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
Repeat the experiment with different concentrations of sodium methoxide to confirm the reaction order.
-
Perform the same procedure for each isomer under identical conditions.
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs).
-
Plot the observed pseudo-first-order rate constants (kobs) against the concentration of the nucleophile. The slope of this line will be the second-order rate constant (k₂).
-
References
- 1. baranlab.org [baranlab.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Nucleophilic Substitution: 4-Hydroxy-3-nitropyridine N-oxide vs. 4-Chloropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of 4-hydroxy-3-nitropyridine N-oxide and 4-chloropyridine N-oxide in nucleophilic aromatic substitution (SNAr) reactions. The information presented is curated from experimental data and established principles of organic chemistry to assist researchers in selecting the appropriate substrate for their synthetic needs.
Executive Summary
Mechanism of Nucleophilic Aromatic Substitution on Pyridine N-Oxides
Nucleophilic aromatic substitution on 4-substituted pyridine N-oxides proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. The electron-withdrawing nature of the N-oxide group, and in the case of this compound, the additional nitro group, activates the pyridine ring towards nucleophilic attack at the 2- and 4-positions.
The general mechanism is as follows:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group (C4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored.
Comparative Performance Data
While direct side-by-side kinetic data for this compound and 4-chloropyridine N-oxide is limited, we can infer their relative reactivities from studies on analogous compounds. The reactivity in SNAr reactions is highly dependent on the ability of the leaving group to depart. A general order of leaving group ability in activated aromatic systems is: F > NO₂ > Cl ≈ Br > I.[1]
Based on this, it is expected that a nitro group would be a better leaving group than a chloro group. For the purpose of this comparison, we will consider the reactivity of 4-nitropyridine N-oxide as a proxy for a highly reactive substrate.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloropyridine N-Oxide | Piperidine | Ethanol | Reflux | 24 | ~80 (of 4-chloropyridine from 4-nitropyridine N-oxide) | [2] |
| 4-Chloropyridine N-Oxide | Sodium Ethoxide | Ethanol | Reflux | - | Product Formation | [3] |
| 4-Nitropyridine N-Oxide | Piperidine | Ethanol | 30 | - | k₂ = 6.23 x 10⁻⁶ L mol⁻¹ s⁻¹ | [4] |
| 4-Nitropyridine N-Oxide | Sodium Ethoxide | Ethanol | - | - | 65-70 | [2] |
| 4-Nitropyridine N-Oxide | aq. HCl | 160 | 4 | 80 (to give 4-chloropyridine N-oxide) | [2] |
Note on this compound: The hydroxyl group is generally a poor leaving group in SNAr reactions unless it is protonated or activated. However, the presence of the strongly electron-withdrawing nitro group at the 3-position and the N-oxide functionality significantly activates the ring. Under basic conditions, the hydroxyl group would be deprotonated to a phenoxide-like species, which is an even poorer leaving group. Therefore, for nucleophilic substitution to occur at the 4-position, the hydroxyl group would likely need to be converted to a better leaving group, for example, by tosylation. Alternatively, under acidic conditions, protonation of the hydroxyl group could facilitate its departure as a water molecule.
Experimental Protocols
General Procedure for Nucleophilic Substitution on 4-Chloropyridine N-Oxide with an Amine
This protocol is adapted from a general procedure for the synthesis of 2-aminopyridines from pyridine N-oxides.[5]
Materials:
-
4-Chloropyridine N-oxide
-
Amine nucleophile (e.g., piperidine)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Base (e.g., K₂CO₃, Et₃N, if the nucleophile is an amine salt)
Procedure:
-
To a solution of 4-chloropyridine N-oxide (1.0 equiv) in the chosen solvent, add the amine nucleophile (1.1-1.5 equiv).
-
If necessary, add a base (1.5-2.0 equiv) to neutralize any acid formed or to deprotonate the nucleophile.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Nucleophilic Substitution on 4-Nitropyridine N-Oxide with an Alkoxide
This protocol is based on the reported synthesis of 4-ethoxypyridine-N-oxide.[2]
Materials:
-
4-Nitropyridine N-oxide
-
Sodium metal
-
Anhydrous Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 equiv) in anhydrous ethanol under an inert atmosphere.
-
Add 4-nitropyridine N-oxide (1.0 equiv) to the sodium ethoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Logical Relationships and Workflows
Synthetic Relationship between the Compared Compounds
Experimental Workflow for Nucleophilic Substitution
Conclusion
In the realm of nucleophilic aromatic substitution on pyridine N-oxides, the choice of leaving group is a critical determinant of reactivity.
-
4-Chloropyridine N-oxide serves as a reliable and moderately reactive substrate for the introduction of a variety of nucleophiles. The chloro group is a good leaving group, and its displacement generally proceeds under standard SNAr conditions.
-
For reactions requiring higher reactivity, a substrate with a nitro leaving group, such as 4-nitropyridine N-oxide , is a superior choice. The nitro group's strong electron-withdrawing nature and excellent leaving group ability lead to faster reaction rates and often higher yields.
-
The reactivity of This compound in nucleophilic substitution at the 4-position is less straightforward. The hydroxyl group is inherently a poor leaving group and would likely require activation (e.g., protonation or conversion to a sulfonate ester) to be displaced. Under basic conditions, its deprotonation would render it even less reactive as a leaving group. Therefore, for direct nucleophilic substitution at C4, 4-chloropyridine N-oxide or a substrate with an even better leaving group would be more suitable. However, the presence of the hydroxyl and nitro groups in this compound opens avenues for other functionalizations and derivatizations, making it a versatile building block in its own right.
Researchers should select their substrate based on the desired reactivity, the nature of the nucleophile, and the overall synthetic strategy. For straightforward C4-functionalization via SNAr, 4-chloropyridine N-oxide offers a good balance of reactivity and stability, while substrates with better leaving groups like the nitro group should be considered for less reactive nucleophiles or when milder reaction conditions are desired.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencemadness.org [sciencemadness.org]
- 3. brainly.in [brainly.in]
- 4. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Landscape of 4-Hydroxy-3-nitropyridine N-oxide Analogs: A Field Awaiting Exploration
This scarcity of specific data highlights a significant gap in the current body of research. While general principles of N-oxide bioactivity can be inferred, the unique contributions of the combined hydroxyl and nitro functionalities on the pyridine N-oxide ring are yet to be elucidated.
General Biological Activities of Related Pyridine N-Oxides
While data on the target compound is elusive, the broader family of pyridine N-oxides exhibits a diverse range of biological effects, offering potential avenues of investigation for 4-Hydroxy-3-nitropyridine N-oxide analogs.
Antimicrobial Activity: Certain pyridine N-oxide derivatives have demonstrated notable antimicrobial properties. For instance, 4-nitropyridine-N-oxide has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[1][2] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation, making its inhibition a promising anti-infective strategy. This suggests that the nitro group on the pyridine N-oxide scaffold can be crucial for antibacterial action.
Anticancer Potential: The N-oxide moiety is a key feature in several classes of anticancer agents.[1] Molecules containing this functional group can act as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the N-oxide group can be reduced to generate cytotoxic species that damage cancer cells.[1] While no specific anticancer data for this compound exists in the public domain, this established mechanism for other N-oxides provides a strong rationale for investigating its potential in oncology.
The Role of 4-Hydroxy-3-nitropyridine as a Synthetic Precursor
Currently, 4-Hydroxy-3-nitropyridine is primarily recognized as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules.[3] Its functional groups—hydroxyl and nitro—provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This role as a building block underscores its potential as a scaffold for novel drug discovery programs.
Future Directions and a Call for Research
The lack of published biological data for this compound and its analogs presents a clear opportunity for new research. Future studies should focus on:
-
Synthesis of Analog Libraries: A systematic synthesis of analogs with variations in the substituents on the pyridine ring would be the first step in exploring the structure-activity relationship (SAR).
-
In Vitro Screening: These analogs should be screened against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activities. Standard assays like the MTT assay for cytotoxicity and determination of Minimum Inhibitory Concentrations (MICs) for antimicrobial activity would provide the necessary quantitative data.
-
Mechanism of Action Studies: For any identified active compounds, subsequent studies to elucidate their mechanism of action would be crucial. This could involve investigating their effects on specific cellular pathways or molecular targets.
Experimental Protocols: A General Framework
While specific protocols for the target compounds are unavailable, the following provides a general framework for assessing the biological activity of novel pyridine N-oxide derivatives, based on standard laboratory methods.
General Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.
General Antimicrobial Assay (Broth Microdilution Method for MIC Determination)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in a 96-well plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Potential Mechanisms
While no specific signaling pathways have been elucidated for this compound, we can visualize a hypothetical workflow for its investigation as a potential hypoxia-activated prodrug.
Caption: Hypothetical workflow for investigating the anticancer potential of this compound analogs as hypoxia-activated prodrugs.
References
A Comparative Guide to DFT and Computational Studies of Nitropyridine N-oxide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and electronic properties of nitropyridine N-oxide isomers based on Density Functional Theory (DFT) and other computational studies. The following sections present quantitative data, detail the experimental and computational protocols employed in the cited research, and visualize the typical workflow for such computational analyses.
Introduction to Nitropyridine N-oxides
Pyridine N-oxide derivatives are of significant interest in chemistry and biotechnology due to their notable oxidizing properties, high polarity, and their capacity to act as both charge donors and acceptors.[1] These compounds have demonstrated a wide range of biological activities, including bactericidal, analgesic, and antimicrobial effects.[1] The introduction of a nitro group (–NO₂) to the pyridine N-oxide scaffold can significantly influence its molecular structure, electron density distribution, and ultimately its reactivity and potential as a therapeutic agent. Computational methods, particularly DFT, have become indispensable tools for elucidating these properties at the molecular level.
Comparative Analysis of Molecular Properties
The following table summarizes key quantitative data obtained from computational and experimental studies on various nitropyridine N-oxide isomers and related compounds. These parameters are crucial for understanding the chemical behavior and potential biological activity of these molecules.
| Compound | Method | N→O Bond Length (Å) | Dipole Moment (D) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 4-Nitropyridine N-oxide | DFT (B3LYP/aug-cc-pVTZ) | 1.258[1] | - | - | - | - |
| GED (Gas-phase Electron Diffraction) | 1.261[1] | - | - | - | - | |
| Pyridine N-oxide | DFT (B3LYP/aug-cc-pVTZ) | 1.273[1] | 4.39 (M06/6-311G+(d,p))[2] | - | - | - |
| GED | 1.277[1] | 4.13 (Microwave Spectroscopy)[2] | - | - | - | |
| 4-Methylpyridine N-oxide | DFT (B3LYP/aug-cc-pVTZ) | 1.280[1] | - | - | - | - |
| GED | 1.281[1] | - | - | - | - | |
| 2,6-dimethyl-4-nitropyridine N-oxide | DFT (B3LYP/6-311G(d,p)) | - | - | -8.43[3] | -4.41[3] | 4.02[3] |
Key Observations:
-
The presence of an electron-withdrawing nitro group (–NO₂) in the para-position of 4-nitropyridine N-oxide leads to a decrease in the N→O bond length compared to the unsubstituted pyridine N-oxide.[1][4]
-
Conversely, an electron-donating methyl group (–CH₃) in 4-methylpyridine N-oxide results in an increase in the N→O bond length.[1][4]
-
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule.[5][6][7] A smaller gap generally implies higher reactivity.[7]
Experimental and Computational Protocols
The data presented in this guide are derived from specific experimental and computational methodologies. Understanding these protocols is essential for interpreting the results accurately.
Gas-Phase Electron Diffraction (GED)
GED is an experimental technique used to determine the three-dimensional structure of molecules in the gas phase.[1] The process involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. This pattern provides information about the distances between atoms in the molecule, allowing for the determination of bond lengths and angles.[1]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.[3] It is a popular and versatile method in computational chemistry.
-
Functionals and Basis Sets: The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set. The studies cited in this guide have employed functionals such as B3LYP and PBE0, and basis sets like cc-pVTZ and 6-311G(d,p).[1][3][4]
-
Geometry Optimization: This procedure is used to find the minimum energy conformation of a molecule, which corresponds to its most stable structure.[3]
-
Frequency Calculations: These calculations are performed to confirm that the optimized geometry represents a true energy minimum and to obtain vibrational frequencies that can be compared with experimental infrared and Raman spectra.[3]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and stability.[3][5][6]
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule.[3][8][9] It is a useful tool for predicting the sites of electrophilic and nucleophilic attack.[9]
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational study of nitropyridine N-oxide isomers using DFT.
Caption: A typical workflow for computational studies of nitropyridine N-oxide isomers.
Conclusion
DFT and other computational methods provide powerful insights into the molecular properties of nitropyridine N-oxide isomers. The data clearly demonstrate that the position and nature of substituents on the pyridine ring significantly influence the geometric and electronic characteristics of these molecules. This information is invaluable for understanding their reactivity, biological activity, and for the rational design of new drug candidates. The combination of computational predictions with experimental validation remains a cornerstone of modern chemical and pharmaceutical research.
References
- 1. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-Hydroxy-3-nitropyridine N-oxide and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Hydroxy-3-nitropyridine N-oxide and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Pyridine N-oxide | CDCl₃ | 8.25-8.27 (m, 2H), 7.35-7.37 (m, 3H)[1] | H-2, H-6; H-3, H-4, H-5 |
| 4-Nitropyridine N-oxide | CDCl₃ | 8.23 (d, J=7.6 Hz, 2H), 8.13 (d, J=7.6 Hz, 2H)[2] | H-2, H-6; H-3, H-5 |
| 4-Hydroxy-3-nitropyridine | DMSO-d₆ | 8.88 (s, 1H), 7.85 (d, J=6 Hz, 1H), 6.58 (d, J=6 Hz, 1H) | H-2, H-6, H-5 |
| This compound | - | Data not available | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| Pyridine N-oxide | CDCl₃ | 138.5, 125.5, 125.3[1] | C-2, C-6; C-4; C-3, C-5 |
| 4-Nitropyridine N-oxide | - | Data not available in searched sources | - |
| 4-Hydroxy-3-nitropyridine | - | Data not available in searched sources | - |
| This compound | - | Data not available | - |
Table 3: FT-IR Spectroscopic Data
| Compound | Medium | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| Pyridine N-oxide | CCl₄/CS₂ | ~1252[3] | N-O stretch |
| 4-Nitropyridine N-oxide | KBr disc | ~3450 (H₂O), ~1560-1515, ~1360-1345[3] | O-H (water), Asymmetric NO₂, Symmetric NO₂ |
| 4-Hydroxy-3-nitropyridine | - | Data available but specific peaks not detailed[4] | - |
| This compound | - | Data not available | - |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λ_max (nm) |
| Pyridine N-oxide | Aprotic | ~280[3] |
| 4-Nitropyridine N-oxide | Various | 330-355[5] |
| 4-Hydroxy-3-nitropyridine | - | Data not available |
| This compound | - | Data not available |
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragments |
| Pyridine N-oxide | ESI | 96 | - |
| 4-Nitropyridine N-oxide | ESI | 141 | - |
| 4-Hydroxy-3-nitropyridine | ESI | 141 | - |
| This compound | - | 157 (Expected) | Expected loss of O, NO, NO₂ |
Expected Spectroscopic Characteristics of this compound
Due to the lack of available experimental data, the following characteristics are predicted based on its chemical structure and the data from its precursors:
-
¹H NMR : The spectrum is expected to show three signals in the aromatic region, likely two doublets and a singlet, corresponding to the three protons on the pyridine ring. The presence of the hydroxyl and nitro groups, in addition to the N-oxide, will influence the chemical shifts, likely causing downfield shifts compared to pyridine N-oxide.
-
¹³C NMR : The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons attached to the nitro, hydroxyl, and N-oxide groups will show characteristic chemical shifts.
-
FT-IR : The spectrum is expected to show a broad absorption band for the O-H stretching of the hydroxyl group, characteristic stretching frequencies for the N-O bond of the N-oxide, and strong asymmetric and symmetric stretching bands for the nitro (NO₂) group.
-
UV-Vis : The UV-Vis spectrum will likely show absorption maxima at longer wavelengths compared to its precursors due to the extended conjugation and the presence of auxochromic (-OH) and chromophoric (-NO₂) groups.
-
Mass Spectrometry : The mass spectrum should show a molecular ion peak corresponding to its molecular weight (156.10 g/mol ). Common fragmentation patterns for N-oxides, such as the loss of an oxygen atom ([M-16]), are expected.
Experimental Protocols
Synthesis
Synthesis of 4-Nitropyridine N-oxide from Pyridine N-oxide [6]
-
Preparation of Nitrating Acid : In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, 12 mL of fuming nitric acid is placed. While stirring and cooling in an ice bath, 30 mL of concentrated sulfuric acid is slowly added. The mixture is then allowed to warm to 20 °C.
-
Reaction Setup : A 100 mL three-neck flask is equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. The reflux condenser is connected to a gas trap containing 2 M NaOH solution to neutralize nitrous fumes.
-
Nitration : 9.51 g (100 mmol) of pyridine N-oxide is added to the reaction flask and heated to 60°C. The prepared nitrating acid is added dropwise from the addition funnel over 30 minutes.
-
Heating : After the addition is complete, the reaction mixture is heated to an internal temperature of 125-130°C for 3 hours.
-
Work-up : The mixture is cooled to room temperature and poured onto 150 g of crushed ice. The acidic solution is then carefully neutralized to a pH of 7-8 with a saturated sodium carbonate solution.
-
Isolation : The precipitated yellow solid is collected by vacuum filtration. The crude product is then purified by recrystallization from acetone.
Spectroscopic Analysis
General Protocol for NMR Spectroscopy [7]
-
Sample Preparation : Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition : Spectra are recorded on an NMR spectrometer (e.g., 400 MHz).
-
For ¹H NMR, a standard single-pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed, typically requiring a larger number of scans.
-
-
Data Processing : The acquired data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Protocol for FT-IR Spectroscopy (KBr Pellet Technique) [4]
-
Sample Preparation : 1-2 mg of the solid sample is finely ground with 150-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar.
-
Pellet Formation : The mixture is transferred to a pellet press die and pressed under high pressure to form a transparent or translucent pellet.
-
Data Acquisition : A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired.
-
Data Analysis : The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
General Protocol for Mass Spectrometry (Electrospray Ionization - ESI) [8]
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of acid (e.g., formic acid) to promote ionization.
-
Infusion : The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition : The mass spectrum is acquired over a specific mass-to-charge (m/z) range in positive or negative ion mode.
-
Data Analysis : The resulting spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns.
General Protocol for UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, water).
-
Data Acquisition : The UV-Vis spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm. A blank spectrum of the solvent is recorded first for baseline correction.
-
Data Analysis : The wavelength of maximum absorbance (λ_max) is determined from the spectrum.
Synthetic Pathway and Logical Relationships
The following diagram illustrates the synthetic pathway from pyridine to this compound, highlighting the precursor-product relationships.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine, 4-nitro-, 1-oxide [webbook.nist.gov]
- 4. 4-Hydroxy-3-nitropyridine(5435-54-1)IR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5435-54-1|3-Nitropyridin-4-ol|BLD Pharm [bldpharm.com]
- 8. mdpi.org [mdpi.org]
assessing the inhibitory effects of different nitropyridine N-oxides on Na,K-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Na,K-ATPase inhibitors, with a focus on available data and experimental protocols relevant to the assessment of their inhibitory effects. While information on specific nitropyridine N-oxides is limited in currently available scientific literature, this guide offers a framework for comparison with well-characterized inhibitors and details the methodologies required for such an evaluation.
Inhibitory Effects of 4-Nitropyridine N-oxide and Other Compounds on Na,K-ATPase
For the purpose of comparison, the following table summarizes the inhibitory potency of well-established Na,K-ATPase inhibitors.
| Compound | IC50 (nM) | Cell/Tissue Source | Reference |
| Ouabain | 7.0 ± 2.5 | Non-failing human heart microsomes | [1] |
| Ouabain | 89 | MDA-MB-231 human breast cancer cells | [2] |
| Ouabain | 17 | A549 human lung cancer cells | [2] |
| Ouabain | 900 | Pig kidney Na,K-ATPase | [3] |
| Digoxin | 164 | MDA-MB-231 human breast cancer cells | [2] |
| Digoxin | 40 | A549 human lung cancer cells | [2] |
| Digoxin | 1950 | Pig kidney Na,K-ATPase | [3] |
| Bufalin | 110 | Pig kidney Na,K-ATPase | [3] |
Experimental Protocol: Na,K-ATPase Inhibition Assay
The following is a generalized protocol for determining the inhibitory effect of a compound on Na,K-ATPase activity, based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis.[4][5][6]
1. Materials and Reagents:
-
Purified Na,K-ATPase (e.g., from porcine cerebral cortex or commercially available)
-
Assay Buffer (e.g., 30 mM Imidazole-HCl, 130 mM NaCl, 20 mM KCl, 4 mM MgCl2, pH 7.4)[7]
-
Control Buffer (Assay buffer without KCl and with the addition of a saturating concentration of a known inhibitor like Ouabain, e.g., 1 mM)[6][7]
-
Test compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
ATP solution (e.g., 33.3 mM)[8]
-
Reagent for Pi detection (e.g., a solution containing ammonium molybdate and a reducing agent like ascorbic acid or tin(II) chloride)[7][8]
-
Protein precipitation solution (e.g., 1.5 M perchloric acid or trichloroacetic acid)[8]
-
Microplates or reaction tubes
2. Procedure:
-
Enzyme Preparation: Prepare the Na,K-ATPase enzyme at a suitable concentration in an appropriate buffer on ice.
-
Reaction Setup: For each concentration of the test inhibitor, prepare two sets of reaction tubes: one for total ATPase activity (with assay buffer) and one for ouabain-insensitive ATPase activity (with control buffer).
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 5-10 minutes) at 37°C to allow for binding.[6]
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20 minutes).[8] This time should be optimized to ensure the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding a protein precipitation solution.[8]
-
Measurement of Inorganic Phosphate (Pi):
-
Centrifuge the tubes to pellet the precipitated protein.
-
Take an aliquot of the supernatant.
-
Add the Pi detection reagent and allow color to develop.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a spectrophotometer.[8]
-
-
Calculation of Na,K-ATPase Activity:
-
The specific Na,K-ATPase activity is calculated as the difference between the Pi released in the absence (total ATPase activity) and presence (ouabain-insensitive ATPase activity) of ouabain.[7]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
Signaling Pathway of Na,K-ATPase
The Na,K-ATPase, or sodium-potassium pump, is a crucial enzyme that actively transports sodium (Na+) and potassium (K+) ions across the cell membrane against their concentration gradients. This process is vital for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. The pump operates through a cycle of conformational changes, fueled by the hydrolysis of ATP.
References
- 1. Expression of functional Na,K-ATPase isozymes in normal human cardiac biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-3-nitropyridine N-oxide: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling, storage, and disposal of 4-Hydroxy-3-nitropyridine N-oxide, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to environmental regulations. This compound, a nitroaromatic compound, requires careful handling throughout its lifecycle, from initial use to final disposal. This guide provides a detailed, step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary.
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Hazard and Exposure Data Summary
The following tables summarize key hazard information and occupational exposure limits for this compound and related compounds.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Potentially toxic if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
| Parameter | Value |
| Occupational Exposure Limits (OELs) | No specific OELs have been established for this compound. General guidelines for handling hazardous dust and organic compounds should be followed. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process focused on segregation, containment, and transfer to a certified hazardous waste disposal facility. In-lab chemical neutralization is a potential option for experienced personnel but should be approached with caution and only after thorough risk assessment.
Phase 1: Waste Segregation and Collection
-
Designated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation begins.
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Phase 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Conditions: The SAA should be a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials.
-
Containment: Secondary containment (e.g., a larger, chemically resistant tub) is recommended to mitigate spills.
Phase 3: Disposal through a Certified Vendor
-
Arrangement for Pickup: Once the waste container is full or approaching the designated storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection by a licensed hazardous waste disposal contractor.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.
Potential In-Lab Chemical Treatment (for experienced personnel only)
For laboratories equipped and staffed for chemical treatment of hazardous waste, a reductive degradation approach may be considered. This should only be performed after a thorough hazard analysis and with the approval of your institution's EHS department. The following is a conceptual protocol based on the known reactivity of nitroaromatic compounds and is not a validated procedure for this specific chemical.
Objective: To reduce the nitro group of this compound to a less hazardous amine derivative.
Materials:
-
This compound waste
-
Zero-valent iron (Fe
) powder or filings0 -
Dilute hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO(_3)) for neutralization
-
Appropriate reaction vessel and stirring apparatus within a chemical fume hood
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a dilute aqueous solution or suspension of the this compound waste.
-
Acidification: Slowly add dilute hydrochloric acid to the solution to achieve a slightly acidic pH. This facilitates the reductive process.
-
Reduction: While stirring, gradually add an excess of zero-valent iron powder. The reaction may be exothermic, so addition should be slow and the temperature monitored.
-
Reaction Monitoring: Allow the reaction to proceed with stirring until the characteristic color of the nitroaromatic compound disappears. This may take several hours.
-
Neutralization: Once the reaction is complete, carefully neutralize the solution by slowly adding sodium bicarbonate until the pH is near neutral (pH 6-8). Be cautious of gas evolution (CO(_2)).
-
Disposal of Treated Waste: The resulting solution, containing the less hazardous aromatic amine and iron salts, should still be collected as hazardous waste and disposed of through your institution's EHS-approved channels, as it may still contain regulated substances.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment for all. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
Personal protective equipment for handling 4-Hydroxy-3-nitropyridine N-oxide
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitropyridine N-oxide.
Immediate Safety and Hazard Information
Structurally similar compounds are known to be toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Nitroaromatic compounds can be flammable and may have explosive potential, especially when heated.[2] Therefore, it is critical to handle this compound with the utmost care, assuming it possesses similar toxicological and physical hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection. |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile), double-gloving is recommended. A flame-resistant lab coat (e.g., Nomex®) or a 100% cotton lab coat, fully buttoned. | Prevents direct skin contact. Regularly inspect gloves for tears or contamination and change them immediately if compromised or after a set time (e.g., every 30-60 minutes).[3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher-level respirator (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powder form. | Necessary to avoid inhalation of dust particles. All handling of the solid and solutions should be conducted within a certified chemical fume hood. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
-
Engineering Controls and Preparation:
-
All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
-
Designate a specific area within the fume hood for handling, weighing, and preparing solutions of this chemical.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Remove all flammable materials and ignition sources from the immediate work area.
-
Have appropriate spill cleanup materials (e.g., inert absorbent) readily available.
-
-
Handling and Solution Preparation:
-
Before handling, don all required PPE as detailed in the table above.
-
When weighing the solid, do so in a draft-shielded balance inside the fume hood or in a glove box to prevent dispersal of the powder.
-
Use non-metallic spatulas and tools to avoid potential initiation of decomposition.[3]
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep containers of the chemical tightly closed when not in use.
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Carefully remove PPE, avoiding self-contamination. Dispose of gloves and any other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams, particularly those containing incompatible materials such as strong oxidizing agents or acids.[4]
-
-
Container Management:
-
Use a compatible, sealed, and properly labeled waste container. The label should include "Hazardous Waste," the full chemical name, and any associated hazard symbols (e.g., "Toxic").
-
Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from heat and ignition sources.
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[5]
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
-
Quantitative Data
Due to the lack of a specific SDS for this compound, the following table includes data for the target compound where available, and for the structurally similar 4-Nitropyridine N-oxide as a reference.
| Property | This compound | 4-Nitropyridine N-oxide (for reference) |
| CAS Number | 31872-57-8[6][7] | 1124-33-0 |
| Molecular Formula | C₅H₄N₂O₄[8] | C₅H₄N₂O₃ |
| Molecular Weight | 156.09 g/mol (calculated) | 140.10 g/mol [9][10] |
| Appearance | Not specified | Yellow to brown solid |
| Melting Point | ca. 225 °C (decomposes)[11] | 159 - 164 °C |
| Solubility | Not specified | Sparingly soluble in water |
| Decomposition | Decomposes around 225 °C.[11] When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[2] | When heated to decomposition, it emits very toxic fumes of nitrogen oxides.[2] |
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. auckland.ac.nz [auckland.ac.nz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
